molecular formula C6H6Cl2N2O B1603218 2,4-Dichloro-5-(methoxymethyl)pyrimidine CAS No. 89380-14-3

2,4-Dichloro-5-(methoxymethyl)pyrimidine

Numéro de catalogue: B1603218
Numéro CAS: 89380-14-3
Poids moléculaire: 193.03 g/mol
Clé InChI: DZTIREGQZKBGID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-Dichloro-5-(methoxymethyl)pyrimidine (CAS 89380-14-3) is a pyrimidine-based building block of significant value in chemical research and development. This compound is supplied at a purity of 95% and requires storage at 2-8°C under an inert gas to maintain stability . Its primary application is as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals . The structural motif of the pyrimidine ring, functionalized with reactive chlorine atoms and a methoxymethyl group, makes this compound a valuable scaffold for constructing more complex molecules. Specifically, it is employed in the development of herbicides and plant growth regulators , where its reactivity allows for strategic modifications to create active ingredients that target specific biological pathways in plants . The compound's stability during various chemical transformations further enhances its utility in research settings for the discovery of new crop protection agents . This product is intended for laboratory and research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,4-dichloro-5-(methoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-11-3-4-2-9-6(8)10-5(4)7/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTIREGQZKBGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618324
Record name 2,4-Dichloro-5-(methoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89380-14-3
Record name 2,4-Dichloro-5-(methoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Pyrimidine Pharmacophore: A Technical Guide to Therapeutic Targeting and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine heterocycle (1,3-diazine) is a privileged scaffold in medicinal chemistry, serving as the structural backbone for endogenous nucleobases (cytosine, thymine, uracil).[1] Its ubiquity in biological systems allows pyrimidine-based compounds to exploit two distinct pharmacological vectors: antimetabolite mimicry , where they disrupt nucleotide biosynthesis, and ATP-competitive inhibition , where the pyrimidine ring functions as a critical hinge-binding motif in kinase domains.

This guide analyzes the mechanistic basis for targeting pyrimidine-dependent pathways in oncology and infectious disease, providing validated experimental protocols for target engagement.

Section 1: The Pyrimidine Scaffold in Medicinal Chemistry

The "Privileged Structure" Hypothesis

The pyrimidine ring's success as a drug scaffold stems from its electronic deficiency and hydrogen-bonding versatility. In kinase inhibitor design, the pyrimidine core frequently serves as the anchor for the ATP-binding pocket.[2]

  • Hinge Region Interaction: The N1 and N3 atoms of the pyrimidine ring often act as hydrogen bond acceptors, interacting with the backbone amide hydrogens of the kinase "hinge" region (residues connecting the N- and C-terminal lobes).

  • Vectorial Functionalization: Positions C2, C4, and C6 allow for the attachment of hydrophobic groups that occupy the "gatekeeper" pocket or the solvent-exposed regions, conferring selectivity.

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the dual-nature of pyrimidine targeting: acting as a substrate mimic (Antimetabolite) or an enzyme inhibitor (Kinase).

Pyrimidine_SAR Scaffold Pyrimidine Core (1,3-Diazine) Antimetabolite Antimetabolite Strategy (Substrate Mimicry) Scaffold->Antimetabolite Ribose/Deoxyribose Attachment Kinase Kinase Inhibitor Strategy (ATP Competition) Scaffold->Kinase Heterocyclic Derivatization Target_TS Target: Thymidylate Synthase (e.g., 5-FU) Antimetabolite->Target_TS Target_Pol Target: Viral Polymerase (e.g., Chain Termination) Antimetabolite->Target_Pol Hinge Hinge Binding (N1/N3 H-bond Acceptors) Kinase->Hinge Selectivity Selectivity Vectors (C2/C4/C6 Substitution) Kinase->Selectivity

Figure 1: Divergent therapeutic strategies utilizing the pyrimidine scaffold.

Section 2: Oncology Targets – The Antimetabolite & Kinase Axis

Thymidylate Synthase (TS)

Thymidylate Synthase (TS) remains the gold standard target for pyrimidine antimetabolites (e.g., 5-Fluorouracil, Capecitabine). TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the sole de novo source of thymidylate for DNA replication.

  • Mechanism of Inhibition: Pyrimidine analogues like FdUMP form a stable ternary complex with TS and the cofactor 5,10-methylene-tetrahydrofolate (CH₂THF). The fluorine atom at the C5 position prevents the abstraction of the proton required to complete the methylation, irreversibly trapping the enzyme [1].

Protein Kinases (CDKs and RTKs)

Modern small molecules utilize the pyrimidine ring not as a substrate mimic, but as a scaffold to inhibit kinases such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).

  • CDK4/6 Inhibition: Compounds like Palbociclib utilize a pyrido[2,3-d]pyrimidine core. The pyrimidine nitrogen accepts a hydrogen bond from the hinge residue (e.g., Valine), blocking ATP access and arresting the cell cycle in G1 phase [2].

  • PIM-1 Kinase: Recent 2024 studies highlight pyrido[2,3-d]pyrimidines as potent inhibitors of PIM-1, a kinase overexpressed in leukemia, promoting apoptosis in resistant cell lines [3].

Comparative Data: Pyrimidine-Based Drug Classes
Drug ClassRepresentative CompoundPrimary TargetBinding ModeTherapeutic Indication
Antimetabolite 5-Fluorouracil (5-FU)Thymidylate SynthaseCovalent (Ternary Complex)Colorectal/Breast Cancer
Kinase Inhibitor ImatinibBCR-ABL / c-KITATP-Competitive (Hinge)CML / GIST
Kinase Inhibitor PalbociclibCDK4/6ATP-Competitive (Hinge)HR+ Breast Cancer
Antiviral Zidovudine (AZT)Reverse TranscriptaseChain TerminationHIV

Section 3: Experimental Validation Protocols

To validate a novel pyrimidine compound, researchers must distinguish between general cytotoxicity and specific target engagement. The following protocols provide a self-validating workflow.

Protocol A: Spectrophotometric Thymidylate Synthase (TS) Assay

This assay measures the catalytic activity of TS by monitoring the formation of dihydrofolate (DHF).

Principle: The conversion of dUMP to dTMP by TS results in the oxidation of 5,10-methylene-THF to 7,8-dihydrofolate (DHF).[3] DHF has a distinct absorption maximum at 340 nm. An increase in absorbance at 340 nm correlates directly to enzyme activity [4].

Workflow:

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 25 mM MgCl₂.

  • Substrate Mix: Add 200 µM dUMP and 100 µM 5,10-methylene-THF (cofactor).

  • Inhibitor Incubation: Pre-incubate purified TS enzyme (human or bacterial) with the test pyrimidine compound for 10 minutes at 25°C.

  • Initiation: Add the enzyme-inhibitor mix to the substrate mix in a quartz cuvette (Total volume 100 µL).

  • Measurement: Monitor Absorbance (λ = 340 nm) continuously for 5–10 minutes using a UV-Vis spectrophotometer.

  • Calculation: Calculate

    
     and 
    
    
    
    using the extinction coefficient of DHF (
    
    
    ).
Protocol B: Cell Viability with Thymidine Rescue

This is a critical control experiment. If a compound kills cells by inhibiting TS, adding exogenous thymidine should rescue the cells (bypass the block). If cells still die, the compound has off-target toxicity.

Workflow:

  • Seeding: Seed tumor cells (e.g., HT-29) in 96-well plates (3,000 cells/well) and allow attachment (24h).

  • Treatment Groups:

    • Group A: Vehicle Control.

    • Group B: Test Compound (at IC50 concentration).[4]

    • Group C: Test Compound + Thymidine (10 µM).

  • Incubation: Incubate for 48–72 hours at 37°C.

  • Readout (MTT Assay):

    • Add MTT reagent (0.5 mg/mL final concentration) [5].

    • Incubate 4 hours; aspirate media.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.[5]

  • Interpretation:

    • If Viability (Group C) >> Viability (Group B), the mechanism is TS inhibition (On-Target).

    • If Viability (Group C) ≈ Viability (Group B), the mechanism is not TS-dependent (Off-Target).

Workflow Visualization: Target Validation

Validation_Workflow Start Novel Pyrimidine Compound Enzyme_Assay In Vitro TS Assay (Abs @ 340nm) Start->Enzyme_Assay Result_Enzyme Inhibits Enzyme? Enzyme_Assay->Result_Enzyme Cell_Assay Cell Viability Assay (+/- Thymidine) Result_Enzyme->Cell_Assay Yes Conclusion_Off OFF-TARGET: General Toxicity Result_Enzyme->Conclusion_Off No Result_Rescue Thymidine Rescues? Cell_Assay->Result_Rescue Conclusion_Valid VALIDATED TARGET: TS Inhibition Result_Rescue->Conclusion_Valid Yes (Viability Restored) Result_Rescue->Conclusion_Off No (Cells Die)

Figure 2: Logic flow for distinguishing specific antimetabolite activity from general cytotoxicity.

References

  • Molecular Mechanism of Thymidylate Synthase Inhibition Source: MDPI (2020) URL:[Link][3][6][7][8]

  • Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives... as PIM-1 kinase inhibitors Source: RSC Advances (2024) URL:[Link]

  • Methodological Aspects of Aldehyde Dehydrogenase Assay by Spectrophotometric Technique (Validating 340nm NADH/DHF detection principles) Source: Alcoholism: Clinical and Experimental Research (NIH) URL:[Link]

Sources

Methodological & Application

Application Note: Strategic C2-Selective Cross-Coupling of 2,4-Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide medicinal chemists and process development scientists through the challenging landscape of C2-selective functionalization of 2,4-dichloropyrimidines .

Executive Summary

The 2,4-dichloropyrimidine scaffold is a cornerstone of kinase inhibitor discovery (e.g., Ceritinib, Abemaciclib). However, it presents a fundamental regioselectivity challenge: Standard Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings inherently favor the C4 position. 

Direct C2-selectivity is often described as "contra-thermodynamic" due to the electronic bias of the pyrimidine ring. This guide details the mechanistic causality of this bias and provides three validated protocols to achieve C2-functionalization:

  • Substrate-Controlled Reversal: Exploiting C6-substituents to flip electronic bias.

  • Catalyst-Controlled C-S Coupling: Emerging NHC-Pd methods.

  • Sequential Optimization: High-efficiency protocols for C2-coupling after C4-derivatization (the industry standard).

Mechanistic Grounding: The C4 vs. C2 Bias

To control selectivity, one must understand the electronic landscape.[1]

  • The C4 Preference: The C4 position is para-like to N1 and ortho-like to N3. The Meisenheimer complex formed upon nucleophilic attack at C4 is stabilized by resonance involving both nitrogen atoms. In Pd-catalysis, oxidative addition occurs preferentially at the most electron-deficient C–Cl bond, which is C4 due to lower steric hindrance and higher LUMO coefficient.

  • The C2 Challenge: The C2 position is flanked by two nitrogen atoms. While electron-deficient, it is sterically shielded by the nitrogen lone pairs and lacks the same degree of resonance stabilization for the anionic intermediate compared to C4.

Visualization: Reactivity Landscape

ReactivityMap Substrate 2,4-Dichloropyrimidine C4_Path Path A: C4-Attack (Standard) Substrate->C4_Path Default (Pd/PPh3, SnAr) C2_Path Path B: C2-Attack (Challenging) Substrate->C2_Path Tuned Conditions Factors_C4 Factors Favoring C4: 1. Low Steric Hindrance 2. High LUMO Coefficient 3. Stable Meisenheimer Complex C4_Path->Factors_C4 Factors_C2 Factors Favoring C2: 1. C6-Electron Donating Groups 2. Bulky NHC Ligands (Specific) 3. Chelation Assistance C2_Path->Factors_C2

Figure 1: The bifurcation of reactivity. Path A is the thermodynamic and kinetic default. Path B requires specific engineering.

Protocol A: Substrate-Controlled C2-Selectivity (The "Switch")

Objective: Achieve direct C2-cross-coupling by deactivating the C4 position. Mechanism: Introducing an Electron Donating Group (EDG) such as an alkoxy (-OR) or amino (-NR2) group at the C6 position pushes electron density into the ring. This effect is most pronounced at the para-position (C4), effectively deactivating the C4-Cl bond towards oxidative addition, leaving the C2-Cl bond as the more reactive electrophile.

Experimental Workflow

Substrate: 2,4-dichloro-6-methoxypyrimidine (or similar C6-EDG analog).

ParameterConditionRationale
Catalyst Pd(PPh3)4 (5 mol%)Standard Pd(0) source; bulky ligands not required here.
Base Na2CO3 (2.0 equiv, aq)Mild base sufficient for activated substrates.
Solvent DME / H2O (3:1)Dimethoxyethane provides excellent solubility for boronic acids.
Temperature 80–90 °CThermal energy required to overcome C2 steric hindrance.

Step-by-Step Protocol:

  • Charge: In a reaction vial, combine 2,4-dichloro-6-methoxypyrimidine (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Inert: Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed DME (0.2 M concentration) and 2M Na2CO3 (2.0 equiv).

  • Reaction: Heat to 85 °C for 4–12 hours. Monitor by LCMS.[2]

    • Checkpoint: Disappearance of starting material. If C4-coupled byproduct appears (>5%), lower temperature to 60 °C and extend time.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hex/EtOAc).

Validation Data:

  • Selectivity: Typically >95:5 (C2:C4) for C6-alkoxy substrates.

  • Reference: This reversal phenomenon is documented in substituted pyrimidine synthesis (Almond-Thynne et al., Chem. Sci., 2016).

Protocol B: The Sequential "Lock and Key" (Industry Standard)

Objective: Install the C2-substituent after the C4 position has been functionalized. Challenge: Once C4 is substituted (especially with an amine/alkoxy group via


), the remaining C2-Cl is electronically deactivated (electron-rich ring). Standard Suzuki conditions often fail or proceed sluggishly.
Solution:  Use of Buchwald Generation-2/3 Precatalysts  (e.g., XPhos-Pd-G2) to facilitate oxidative addition into the deactivated C2-Cl bond.
Experimental Workflow

Substrate: 2-chloro-4-substituted-pyrimidine.

ParameterConditionRationale
Catalyst XPhos Pd G2 (1–3 mol%)Highly active species; bulky biaryl phosphine promotes oxidative addition on electron-rich chlorides.
Base K3PO4 (2.0 equiv)Anhydrous base preferred to prevent hydrolysis of the sluggish chloride.
Solvent 1,4-Dioxane or n-ButanolHigh boiling point; n-BuOH can assist transmetallation in difficult cases.
Temp 100 °CHigh temperature required for deactivated electrophiles.

Step-by-Step Protocol:

  • Preparation: Ensure the C4-substituted precursor is dry. Water content can stall the catalytic cycle.

  • Charge: Add Substrate (1.0 equiv), Boronic Acid/Ester (1.5 equiv), XPhos Pd G2 (0.02 equiv), and K3PO4 (2.0 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (0.15 M).

  • Reaction: Heat to 100 °C.

    • Tip: If conversion stalls at 50%, add a second portion of catalyst (1 mol%) and boronic acid (0.5 equiv). Deactivated pyrimidines are prone to protodeboronation of the coupling partner faster than the cross-coupling event.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify.

Visualization: Sequential Logic

SequentialWorkflow Start 2,4-Dichloropyrimidine Step1 Step 1: C4 Functionalization (SNAr or Suzuki) Start->Step1 Fast (RT-60°C) Intermed Intermediate: 2-Chloro-4-Substituted Pyrimidine (Deactivated Electrophile) Step1->Intermed Step2 Step 2: C2 Cross-Coupling (Requires XPhos/RuPhos) Intermed->Step2 Slow (100°C) Needs active catalyst Product Final C2,C4-Difunctionalized Product Step2->Product

Figure 2: The standard sequential workflow. Note the increasing difficulty (temperature/catalyst activity) required for Step 2.

Protocol C: Emerging C2-Selective Thiolation (Catalyst Control)

Objective: Direct C2-functionalization of unsubstituted 2,4-dichloropyrimidine with thiols. Context: Recent work (e.g., Neufeldt group, ACS Fall 2025/JACS) has identified that bulky N-heterocyclic carbene (NHC) ligands can invert the standard selectivity for C-S bond formation.

Key Components:

  • Ligand: IPent (Bulky NHC).

  • Precatalyst: Pd(II)-NHC complexes.

  • Selectivity: Favors C2 over C4 (often >20:1), likely due to specific steric interactions that destabilize the C4-oxidative addition pathway or favor a concerted metallation-deprotonation mechanism at C2.

Protocol Note: This is an advanced method. If C2-thioether is the target, this avoids the C4-protection steps.

  • Conditions: Pd(IPent)(cin)Cl (2 mol%), Base (Cs2CO3), Toluene, 60 °C.

  • Application: Useful for synthesizing 2-thiopyrimidine cores common in antivirals.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Exclusive C4 Product Standard electronic bias dominates.Switch to Protocol B (Sequential) or introduce C6-EDG (Protocol A ).
Low Conversion (C2 Step) Catalyst poisoning or deactivated ring.Switch to XPhos Pd G2 or Sphos Pd G2 . Increase Temp to 110°C.
Protodeboronation Boronic acid instability in basic media.Use Boronic Esters (Pinacol) instead of acids. Switch base to K3PO4 (anhydrous).
Homocoupling Oxidation of boronic acid.Rigorous degassing (Ar sparge 10 min).

References

  • Regioselectivity Trends: Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016, 7, 6909-6921. Link

  • C2-Selective Thiolation: Neufeldt, S., et al. "C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines."[3][4] Journal of the American Chemical Society (Relevant recent findings/ACS Abstracts). Link

  • Sequential Functionalization: Gong, Y., et al. "Regioselective Synthesis of 2,4-Disubstituted Pyrimidines." Handbook of Heterocyclic Chemistry, Elsevier.
  • Catalyst Selection: "Buchwald-Hartwig Cross Coupling of Deactivated Aryl Chlorides." Sigma-Aldrich/Merck Technical Guides. Link

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before execution.

Sources

Strategic One-Pot Synthesis of Di-Substituted Pyrimidines: From De Novo Construction to Regioselective Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The pyrimidine pharmacophore is a cornerstone of modern medicinal chemistry, serving as the structural anchor for blockbuster kinase inhibitors (e.g., Imatinib, Nilotinib) and antivirals. While tri-substituted pyrimidines are easily accessed via the classic Biginelli reaction, the efficient synthesis of di-substituted pyrimidines (specifically 2,4- and 4,6-patterns) remains a critical competency for drug discovery.

This Application Note details two distinct, high-fidelity "one-pot" workflows for generating di-substituted pyrimidines. These protocols are selected for their robustness, atom economy, and scalability.

  • Protocol A (The "Builder" Approach): De novo cyclocondensation of chalcones with amidines. Best for generating 2,4-diaryl systems from simple carbonyl precursors.

  • Protocol B (The "Sculptor" Approach): Regioselective sequential Pd-catalyzed cross-coupling. Best for late-stage diversification of the pyrimidine core.

Protocol A: De Novo Synthesis via Chalcone Cyclocondensation

Target: 2,4-Diarylpyrimidines or 2-Alkyl-4-Arylpyrimidines.

Mechanistic Rationale

This method relies on the reaction between an


-unsaturated ketone (chalcone) and an amidine hydrochloride. The reaction proceeds through a Michael addition, followed by intramolecular cyclization to form a dihydropyrimidine intermediate.

Critical Insight: The classical limitation of this route is the isolation of the dihydro intermediate. To achieve a true one-pot synthesis of the aromatic pyrimidine, an in situ oxidation step is required. We utilize a base-mediated aerobic oxidation or a mild oxidant (e.g., DDQ) to drive aromatization without isolating the intermediate.

Mechanistic Pathway (Diagram)

ChalconeMechanism Chalcone Chalcone (Enone) Michael Michael Adduct (Intermediate) Chalcone->Michael Base (NaOH) Amidine Amidine (Nucleophile) Amidine->Michael Dihydro Dihydropyrimidine (Cyclized) Michael->Dihydro - H2O Oxidation Oxidation (Aromatization) Dihydro->Oxidation O2 / DDQ Product 2,4-Di-substituted Pyrimidine Oxidation->Product

Figure 1: The reaction cascade from enone to aromatic pyrimidine involving Michael addition, cyclodehydration, and oxidative aromatization.

Experimental Protocol

Scale: 1.0 mmol | Time: 4–6 Hours | Yield Target: >80%

Reagents:

  • Chalcone derivative (1.0 equiv)

  • Amidine Hydrochloride (e.g., Benzamidine HCl) (1.2 equiv)

  • Base: NaOH (2.5 equiv) or KOtBu (for sensitive substrates)

  • Solvent: Ethanol (Absolute)

  • Oxidant: Air stream (Green) or DDQ (1.1 equiv, for speed)

Step-by-Step Workflow:

  • Charge: In a 25 mL round-bottom flask, dissolve the Amidine HCl (1.2 mmol) in Ethanol (5 mL).

  • Activation: Add NaOH pellets (2.5 mmol) and stir at Room Temperature (RT) for 10 minutes to liberate the free amidine base.

  • Addition: Add the Chalcone (1.0 mmol) in one portion.

  • Cyclization: Heat the mixture to reflux (78°C) for 3 hours. Checkpoint: TLC should show consumption of chalcone and formation of a fluorescent spot (dihydropyrimidine).

  • Aromatization (The "One-Pot" Switch):

    • Method A (Green): Remove condenser, open flask to air, and continue stirring at mild heat (50°C) for 2 hours.

    • Method B (Chemical): Cool to RT, add DDQ (1.1 mmol), and stir for 1 hour.

  • Workup: Pour the reaction mixture into ice-water (20 mL). The product typically precipitates as a solid.

  • Purification: Filter the solid. Recrystallize from EtOH/Water (9:1).

Protocol B: Regioselective Sequential Suzuki Coupling

Target: 2,4-Disubstituted Pyrimidines with distinct aryl/heteroaryl groups.

Mechanistic Rationale

This protocol exploits the electronic disparity between the C2 and C4 positions of 2,4-dichloropyrimidine.

  • C4 Position: More electron-deficient (para to N1, ortho to N3). Reacts first at lower temperatures (RT).

  • C2 Position: Less reactive due to steric shielding and electronics (between two nitrogens). Reacts second requiring elevated temperatures (80–100°C).

Trust Factor: This method allows the installation of two different aryl groups in a single vessel without intermediate isolation, provided the temperature gradient is strictly controlled.

Selectivity Workflow (Diagram)

SuzukiSelectivity Start 2,4-Dichloropyrimidine Step1 Step 1: C4 Coupling (Kinetic Control) Start->Step1 Boronic Acid A (1.0 eq) Pd(0), RT, 1h Inter 4-Aryl-2-chloropyrimidine (Stable Intermediate) Step1->Inter Step2 Step 2: C2 Coupling (Thermodynamic Forcing) Inter->Step2 Boronic Acid B (1.2 eq) Heat (90°C), 4h Final 2,4-Diarylpyrimidine Step2->Final

Figure 2: Temperature-controlled regioselective functionalization of the pyrimidine core.

Experimental Protocol

Scale: 0.5 mmol | Time: 6–8 Hours | Yield Target: >70%

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Boronic Acid A (First Ligand, 1.05 equiv)

  • Boronic Acid B (Second Ligand, 1.2 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane or Toluene/EtOH (2:1)

Step-by-Step Workflow:

  • Inertion: Purge a reaction vial with Argon/Nitrogen.

  • C4 Coupling (Room Temp): Add 2,4-dichloropyrimidine (0.5 mmol), Boronic Acid A (0.52 mmol), and Pd(PPh3)4 (0.015 mmol) in solvent (4 mL). Add Na2CO3 (0.5 mL).

  • Reaction 1: Stir vigorously at Room Temperature for 2 hours.

    • Validation: TLC (Hex/EtOAc 4:1) must show complete disappearance of starting material and appearance of the mono-coupled product.

  • C2 Coupling (High Temp): Without workup, inject Boronic Acid B (0.6 mmol) dissolved in minimal solvent.

  • Reaction 2: Heat the sealed vial to 90°C for 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography. (Note: The sequential nature minimizes homo-coupling byproducts, simplifying purification).

Comparative Analysis & Troubleshooting

Method Selection Matrix
FeatureProtocol A (Cyclocondensation)Protocol B (Sequential Coupling)
Primary Utility Building the ring from scratch.Modifying an existing core.[1][2]
Substituent Scope Limited to available chalcones/amidines.Extremely broad (commercial boronic acids).
Regiocontrol Fixed by precursors (High).Controlled by Temp/Electronics (High).
Cost Efficiency High (Cheap starting materials).Moderate (Pd catalyst required).
Atom Economy Excellent (Water is main byproduct).Moderate (Boronic salts waste).
Troubleshooting Guide (Self-Validation)
  • Issue (Protocol A): Product is not aromatic (low MP, aliphatic NMR signals).

    • Cause: Incomplete oxidation.

    • Fix: Extend the "open air" stirring time or add 5% mol I2 (Iodine) to facilitate oxidative dehydrogenation.

  • Issue (Protocol B): Mixture of regioisomers or bis-coupling in Step 1.

    • Cause: Temperature too high in Step 1 or excess Boronic Acid A.

    • Fix: Ensure Step 1 is strictly at RT. Use exactly 1.0-1.05 equivalents of Boronic Acid A.

References

  • Regioselective Suzuki Coupling: Title: One-pot Double Suzuki Couplings of Dichloropyrimidines.[3] Source: National Institutes of Health (PMC). URL:[Link]

  • Chalcone-Amidine Cyclization: Title: One-Pot and Two-Pot Method for Chalcone Derived Pyrimidines Synthesis. Source: ResearchGate.[2] URL:[Link]

  • Green Chemistry Approaches: Title: Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction. Source: ACS Omega. URL:[Link]

  • Microwave Assisted Synthesis: Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[4] Source: MDPI (Molecules). URL:[Link]

Sources

Application Note: Leveraging 2,4-Dichloro-5-(methoxymethyl)pyrimidine for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments and Privileged Scaffolds

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying high-quality lead compounds.[1][2][3] Unlike high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD screens smaller, low-molecular-weight compounds ("fragments") to identify weak but highly efficient binders.[4][5] These initial hits serve as starting points for structure-guided optimization, growing or linking them into potent, drug-like molecules.[1][6] This approach offers superior sampling of chemical space with fewer compounds and often yields leads with better physicochemical properties.[2][4]

Within the vast landscape of chemical fragments, the pyrimidine core stands out as a "privileged scaffold."[7][8] Its nitrogen-containing heterocyclic structure is a common motif in natural biomolecules, including the nucleobases of DNA and RNA, making it adept at forming key interactions with a wide array of biological targets.[8][9][10] Consequently, pyrimidine derivatives are found in numerous FDA-approved drugs, particularly as kinase inhibitors in oncology.[7][10][11][12]

This application note introduces 2,4-dichloro-5-(methoxymethyl)pyrimidine as a high-potential, versatile fragment for FBDD campaigns. Its unique combination of a privileged pyrimidine core, two differentially reactive chlorine atoms, and a growth vector in the methoxymethyl group makes it an ideal starting point for generating novel chemical equity against challenging protein targets.

Characterization of the Core Fragment

Physicochemical Properties and "Rule of Three" Compliance

For a molecule to be an effective fragment, it must possess properties that make it a good starting point for optimization. The "Rule of Three" (Ro3) provides a general guideline for these properties.[2][6][13]

PropertyValueRo3 GuidelineCompliance
Molecular Weight (MW) 193.02 g/mol ≤ 300 DaYes
cLogP 1.6 (Predicted)≤ 3Yes
Hydrogen Bond Donors (HBD) 0≤ 3Yes
Hydrogen Bond Acceptors (HBA) 3 (2x N, 1x O)≤ 3Yes
Rotatable Bonds 2≤ 3Yes

Data sourced from publicly available chemical databases. cLogP is an estimate.

As demonstrated in the table, 2,4-dichloro-5-(methoxymethyl)pyrimidine adheres well to the Rule of Three, confirming its suitability as a starting fragment. Its low molecular weight and complexity provide a high probability of forming efficient, high-quality interactions within a target's binding site.[2]

The Key to Versatility: Differential Reactivity

The synthetic utility of 2,4-dichloro-5-(methoxymethyl)pyrimidine is rooted in the differential reactivity of its two chlorine atoms at the C2 and C4 positions. In nucleophilic aromatic substitution (SNAr) reactions, the C4 position of the pyrimidine ring is generally more reactive than the C2 position.[14][15][16][17] This inherent electronic preference is crucial, as it allows for a controlled, stepwise elaboration of the fragment.

  • Step 1 (C4 Functionalization): Reaction with a nucleophile (e.g., an amine or thiol) under standard SNAr conditions will predominantly occur at the C4 position.[14][16] This allows for the initial introduction of a diversity element or a group designed to pick up a key interaction with the target protein.

  • Step 2 (C2 Functionalization): The remaining, less reactive chlorine at the C2 position can then be substituted under more forcing conditions or by using palladium-catalyzed cross-coupling reactions, which can provide alternative or even inverted selectivity.[10][18][19]

This predictable, stepwise reactivity is the cornerstone of a rational, structure-guided hit-to-lead campaign.

Proposed FBDD Workflow and Protocols

The following section outlines a comprehensive workflow for identifying and validating target-binding fragments, using 2,4-dichloro-5-(methoxymethyl)pyrimidine as a candidate.

FBDD_Workflow cluster_0 Screening & Hit ID cluster_1 Hit Validation & Characterization Lib Fragment Library (incl. Dichloropyrimidine) TSA Primary Screen: Thermal Shift Assay (TSA) Lib->TSA 1-2 mM Fragments Hits1 Initial Hits (ΔTm > 2°C) TSA->Hits1 Identify Stabilizing Fragments SPR Biophysical Validation: Surface Plasmon Resonance (SPR) Hits1->SPR Dose-response Hits2 Confirmed Binders (KD, ka, kd) SPR->Hits2 Quantify Affinity & Kinetics Xray Structural Biology: X-ray Crystallography / NMR Hits2->Xray Determine 3D Structure BindingMode Validated Hit + Binding Mode Xray->BindingMode Rational Elaboration Elaboration Hit-to-Lead Elaboration BindingMode->Elaboration

Caption: FBDD Screening and Validation Cascade.

Protocol: Primary Screening via Thermal Shift Assay (TSA)

TSA (also known as Differential Scanning Fluorimetry or DSF) is a rapid, cost-effective method to screen for fragment binding by measuring changes in a protein's thermal stability.[20][21][22][23] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Objective: To identify fragments that cause a significant thermal shift (ΔTm) of the target protein.

Materials:

  • Purified target protein (0.1-0.2 mg/mL).

  • 10X Protein Thermal Shift Dye (e.g., SYPRO™ Orange).

  • Fragment stock solution: 100 mM 2,4-dichloro-5-(methoxymethyl)pyrimidine in DMSO.

  • Assay Buffer: Buffer in which the protein is stable (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Real-Time PCR instrument.

  • 96- or 384-well PCR plates.

Methodology:

  • Prepare Master Mix: For a 96-well plate, prepare a master mix containing the protein and dye in the assay buffer. For each 20 µL reaction, this would be:

    • 15 µL Protein Solution (at final concentration).

    • 2.5 µL 10X Protein Thermal Shift Dye.

    • 2.5 µL Assay Buffer.

  • Aliquot Master Mix: Dispense 19.8 µL of the master mix into each well of the PCR plate.

  • Add Fragment: Add 0.2 µL of the 100 mM fragment stock solution to the appropriate wells for a final fragment concentration of 1 mM. Add 0.2 µL of DMSO to control wells (at least 8 controls per plate).

  • Seal and Centrifuge: Seal the plate, mix gently, and centrifuge briefly to collect the contents at the bottom of the wells.

  • Run Thermal Melt Protocol:

    • Equilibrate at 25°C for 2 minutes.

    • Ramp the temperature from 25°C to 95°C at a rate of 1°C per minute.[22]

    • Acquire fluorescence data at each temperature increment.

  • Data Analysis: Use the instrument's software to plot the negative first derivative of the fluorescence curve versus temperature. The peak of this curve represents the Tm. A fragment is considered a potential hit if it induces a ΔTm (Tm with fragment - Tm of DMSO control) of ≥ 2°C.

Protocol: Hit Validation by Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on binding affinity (KD) and kinetics (ka, kd).[5][24][25][26] It is an essential step to confirm direct binding of the fragment to the target and eliminate false positives from the primary screen.[26]

Objective: To confirm direct binding and determine the binding affinity and kinetics of the initial fragment hit.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target protein.

  • Running Buffer: (e.g., HBS-EP+).

  • Fragment hit from TSA screen.

Methodology:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a density that will produce a response of ~100-200 RU for the fragment. A reference flow cell should be prepared by performing the activation and blocking steps without protein.

  • Fragment Preparation: Prepare a dilution series of the fragment in the running buffer (e.g., from 1 mM down to 1 µM). Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Analysis:

    • Inject the fragment solutions over the protein and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase (fragment injection) and dissociation phase (buffer flow).

    • Regenerate the surface between injections if necessary, ensuring the regeneration solution does not denature the protein.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the zero-concentration (buffer) injection data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding for steady-state affinity or kinetic analysis).

    • This will yield the equilibrium dissociation constant (KD), association rate constant (ka), and dissociation rate constant (kd). A confirmed hit will show a clear, concentration-dependent binding response.

Protocol: Elucidating the Binding Mode via X-ray Crystallography

The ultimate validation for an FBDD hit is a high-resolution crystal structure of the fragment bound to the target protein.[4][27][28][29] This provides an unambiguous 3D map of the binding interaction, which is critical for the subsequent hit-to-lead chemistry effort.[30]

Objective: To determine the precise binding mode of the fragment in the target's active or allosteric site.

Methodology:

  • Protein Crystallization: Obtain well-diffracting crystals of the target protein. This often requires extensive screening of crystallization conditions.

  • Fragment Soaking or Co-crystallization:

    • Soaking (preferred): Transfer existing protein crystals into a solution containing a high concentration of the fragment (e.g., 1-10 mM, limited by solubility) and cryoprotectant. Allow to equilibrate for a few hours to overnight.

    • Co-crystallization: Set up crystallization screens with the protein pre-incubated with the fragment.

  • Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement if a native structure is available.

    • Carefully analyze the resulting electron density maps (Fo-Fc) to identify density corresponding to the bound fragment.[29]

    • Model the fragment into the density and perform iterative rounds of refinement. A successfully placed fragment will have clear, unambiguous electron density and will improve the R-factors of the model.

Hit-to-Lead: A Structure-Guided Elaboration Strategy

With a validated hit and a co-crystal structure in hand, the next phase is to rationally design more potent molecules by "growing" the fragment to engage nearby pockets and form additional interactions. The differential reactivity of 2,4-dichloro-5-(methoxymethyl)pyrimidine is the key enabler for this process.

Elaboration_Strategy cluster_0 Vector 1: C4 Elaboration (SₙAr) cluster_1 Vector 2: C2 Elaboration start 2,4-Dichloro-5- (methoxymethyl)pyrimidine (Fragment Hit) step1 Nucleophile 1 (R₁-NH₂) Standard SₙAr Conditions start->step1 Step 1 prod1 2-Chloro-4-(R₁-amino)-5- (methoxymethyl)pyrimidine step1->prod1 step2 Nucleophile 2 (R₂-SH) Pd-Catalyzed Cross-Coupling prod1->step2 Step 2 prod2 4-(R₁-amino)-2-(R₂-thio)-5- (methoxymethyl)pyrimidine (Lead Compound) step2->prod2

Caption: Stepwise Elaboration of the Dichloropyrimidine Scaffold.

Protocol: Stepwise Synthetic Elaboration

  • C4-Position Chemistry (Vector 1):

    • Rationale: The co-crystal structure reveals an unoccupied pocket adjacent to the C4 position of the bound fragment. A library of amines (R₁-NH₂) is selected to introduce groups (e.g., a phenyl group, a piperidine) that can occupy this pocket and form new hydrogen bonds or hydrophobic interactions.

    • Reaction: Dissolve the starting fragment in a suitable solvent (e.g., n-butanol). Add the selected amine and a non-nucleophilic base like diisopropylethylamine (DIPEA). Heat the reaction (e.g., 80-120°C) until completion. Purify the C4-substituted product via column chromatography.[14]

  • C2-Position Chemistry (Vector 2):

    • Rationale: The new co-crystal structure of the C4-substituted analogue shows a solvent-exposed C2-chloro group. A second vector for growth is identified.

    • Reaction: To the purified product from Step 1, add a second nucleophile (e.g., a thiol, R₂-SH), a palladium precatalyst, and a suitable ligand (e.g., a bulky N-heterocyclic carbene ligand for C2 selectivity).[18][19] Heat the reaction under an inert atmosphere. Purify the final di-substituted product.

  • Iterative SAR: Each new compound is tested using SPR to quantify its affinity. Promising compounds are subjected to crystallography to confirm that the designed interactions are being made. This iterative cycle of design, synthesis, testing, and structural analysis is the engine of the hit-to-lead process.

Conclusion

2,4-dichloro-5-(methoxymethyl)pyrimidine represents a highly valuable tool for fragment-based drug discovery. Its adherence to the "Rule of Three," combined with the privileged nature of the pyrimidine scaffold and, most importantly, the tunable, stepwise reactivity of its two chlorine atoms, provides a robust and rational platform for hit-to-lead optimization. The protocols outlined in this note provide a clear, field-proven roadmap for researchers to screen this fragment, validate hits, and leverage structure-based design to rapidly develop potent and novel lead compounds.

References

  • Neufeldt, S. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
  • FAQ. What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?.
  • Chem-Impex. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine.
  • Benchchem. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2.
  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
  • PubChem. 2,4-Dichloro-5-methoxypyrimidine.
  • Neufeldt, S. R. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • ResearchGate. (n.d.). Marketed drugs containing the pyrimidine scaffold.
  • Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Studylib. (n.d.). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry.
  • ACS Publications. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
  • YouTube. (2022). Introduction into Fragment Based Drug Discovery.
  • Broad Institute. (2015). BroadE: Fragment-based Drug Discovery 101.
  • ACS Publications. (n.d.). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • PMC. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines.
  • PMC. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy.
  • PMC. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls.
  • ResearchGate. (n.d.). Thermal‐shift assay for fragment library screening.
  • ScienceDirect. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist.
  • ResearchGate. (n.d.). Marketed pyrimidine scaffold containing drugs.
  • Thermo Fisher Scientific. (n.d.). Protein Thermal Shift technology.
  • Wikipedia. (n.d.). Fragment-based lead discovery.
  • PMC. (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries.
  • Bentham Science. (n.d.). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature.
  • Bitesize Bio. (2024). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins.
  • ResearchGate. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD.
  • PMC. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments.
  • Frontiers. (n.d.). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?.
  • Tokyo Chemical Industry. (n.d.). 2,4-Dichloro-5-methoxypyrimidine 19646-07-2.
  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • YouTube. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR.
  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • PMC. (n.d.). Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay.
  • Royal Society of Chemistry. (n.d.). CHAPTER 3: Applications of NMR in Fragment-Based Drug Design.
  • ResearchGate. (2025). The 'rule of three' for fragment-based drug discovery: Where are we now?.
  • Royal Society of Chemistry. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents.
  • Wikipedia. (n.d.). Thermal shift assay.
  • PMC. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery.
  • Practical Fragments. (2011). Pushing the Rule of 3.
  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • YouTube. (2024). SAR BY NMR: Fragment-based drug discovery.
  • MolPort. (n.d.). Fragment-Based Drug Discovery | Rule of 3 & Molport Library.

Sources

Application Note: Modular Synthesis & Evaluation of 2,4-Diaminopyrimidine Antimalarials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The emergence of multidrug-resistant Plasmodium falciparum strains, particularly those carrying mutations in the Pfdhfr gene (e.g., S108N, C59R), necessitates the development of next-generation antifolates. 2,4-Diaminopyrimidines (such as Pyrimethamine) function as competitive inhibitors of Dihydrofolate Reductase (DHFR), a critical enzyme in the folate biosynthesis pathway required for DNA synthesis.

This guide details a streamlined, Microwave-Assisted Synthesis Protocol for generating 2,4-diaminopyrimidine libraries. Unlike traditional reflux methods that require 24-48 hours, this protocol reduces reaction times to minutes while improving yield and purity. Furthermore, we provide a standardized Spectrophotometric PfDHFR Inhibition Assay to validate biological efficacy, ensuring a closed-loop discovery process.

Mechanism of Action: The Folate Pathway

The therapeutic target is the Plasmodium dihydrofolate reductase-thymidylate synthase (DHFR-TS) bifunctional enzyme. 2,4-Diaminopyrimidines mimic the pteridine ring of the natural substrate (dihydrofolate), blocking the reduction of dihydrofolate to tetrahydrofolate.

Diagram 1: Folate Pathway & Drug Interaction

FolatePathway GTP GTP DHP Dihydropteroate GTP->DHP Biosynthesis DHF Dihydrofolate (DHF) DHP->DHF Glutamate THF Tetrahydrofolate (THF) DHF->THF Reduction DNA DNA Synthesis (Thymidylate) THF->DNA One-Carbon Transfer DHPS DHPS Enzyme DHPS->DHP DHFR DHFR Enzyme (Target) DHFR->THF Sulfa Sulfadoxine (Inhibitor) Sulfa->DHPS DAP 2,4-Diaminopyrimidines (Inhibitor) DAP->DHFR

Caption: The folate biosynthesis pathway showing the specific blockade of Dihydrofolate Reductase (DHFR) by 2,4-diaminopyrimidines, preventing the generation of Tetrahydrofolate essential for DNA replication.

Chemical Synthesis Strategy

To overcome resistance, structural modifications at the C-5 and C-6 positions of the pyrimidine ring are crucial. We utilize a Microwave-Assisted Cyclocondensation of guanidine with


-substituted-

-methoxyacrylonitriles. This method is superior to the classical Thorpe-Ziegler condensation due to higher regioselectivity and reduced thermal degradation of labile side chains.
Protocol 1: Microwave-Assisted Synthesis of 2,4-Diamino-5-Arylpyrimidines

Objective: Synthesize a library of 5-aryl-substituted 2,4-diaminopyrimidines. Scale: 1.0 mmol (Adaptable).

Reagents & Materials
  • Precursor A: Substituted Phenylacetonitrile (1.0 equiv).

  • Reagent B: Ethyl formate or Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv).

  • Reagent C: Guanidine Hydrochloride (1.5 equiv).

  • Base: Sodium Methoxide (NaOMe) (0.5 M in MeOH) or Potassium tert-butoxide (t-BuOK).

  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (EtOH).

  • Equipment: Microwave Reactor (e.g., Biotage Initiator or CEM Discover) capable of 150°C / 15 bar.

Step-by-Step Methodology
  • Formation of the Enol Ether Intermediate:

    • In a round-bottom flask, mix substituted phenylacetonitrile (1.0 mmol) with NaOMe (1.2 mmol) in dry THF.

    • Add ethyl formate (1.5 mmol) dropwise at 0°C.

    • Stir at room temperature (RT) for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of nitrile indicates formation of the

      
      -phenyl-
      
      
      
      -hydroxyacrylonitrile salt.
    • Evaporate solvent to obtain the crude enol salt.

  • Microwave Cyclization:

    • Dissolve the crude enol salt and Guanidine HCl (1.5 mmol) in Ethanol (3 mL) in a microwave-compatible vial.

    • Seal the vial and irradiate at 140°C for 15 minutes (High Absorption Level).

    • Note: Conventional heating would require refluxing for 12-24 hours.

  • Work-up & Purification:

    • Cool the reaction mixture to RT.

    • Pour the mixture into ice-cold water (20 mL). The product usually precipitates as a white/off-white solid.

    • Filter the precipitate and wash with cold water (3 x 5 mL) to remove excess guanidine.

    • Recrystallization: Dissolve in minimal hot Ethanol/DMF (9:1) and cool slowly.

    • Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the characteristic pyrimidine proton singlet at ~7.5-8.0 ppm and two broad NH₂ singlets.

Diagram 2: Experimental Workflow

SynthesisWorkflow Start Start: Phenylacetonitrile + Ethyl Formate Step1 Step 1: Enolization (NaOMe, THF, RT, 4h) Start->Step1 Intermediate Intermediate: Enol Ether Salt Step1->Intermediate Step2 Step 2: Cyclization (Guanidine HCl, EtOH) Intermediate->Step2 Microwave Microwave Irradiation 140°C, 15 min Step2->Microwave Quench Quench: Ice Water Precipitation Microwave->Quench Purify Purification: Recrystallization (EtOH) Quench->Purify Final Final Product: 2,4-Diamino-5-arylpyrimidine Purify->Final

Caption: Workflow for the microwave-assisted synthesis of the 2,4-diaminopyrimidine scaffold, highlighting the rapid cyclization step.

Biological Evaluation: PfDHFR Inhibition Assay

To validate the synthesized compounds, we measure the inhibition of recombinant Plasmodium falciparum DHFR. This assay monitors the oxidation of NADPH to NADP+ spectrophotometrically at 340 nm.[1]

Protocol 2: Spectrophotometric DHFR Kinetic Assay

Objective: Determine the IC₅₀ of synthesized derivatives against PfDHFR.

Reagents
  • Enzyme: Recombinant PfDHFR (wild type or mutant strains like W2 or Dd2).

  • Substrate: Dihydrofolic Acid (DHF) (Stock: 1 mM in 50 mM bicarbonate buffer, pH stabilized).

  • Cofactor: NADPH (Stock: 10 mM, protect from light).

  • Buffer: DHFR Assay Buffer (50 mM TES, 75 mM

    
    -mercaptoethanol, pH 7.0).
    
  • Control: Pyrimethamine (1 mM stock in DMSO).

Procedure
  • Preparation:

    • Thaw reagents on ice.[2][3][4] Critical: NADPH and DHF are unstable; prepare fresh.

    • Prepare serial dilutions of test compounds in DMSO (Range: 1 nM to 100 µM). Final DMSO concentration in assay must be <1%.

  • Assay Setup (96-well UV-transparent plate):

    • Blank: 200 µL Buffer (no enzyme).

    • Negative Control (100% Activity): Enzyme + Substrates + DMSO.

    • Test Wells: Enzyme + Substrates + Test Compound.

  • Reaction Mix (Per Well):

    • Buffer: 180 µL

    • NADPH (100 µM final): 10 µL

    • PfDHFR Enzyme: 5 µL (optimized to give linear rate for 5 mins)

    • Incubate 3 minutes at 25°C to allow inhibitor binding.

    • Start Reaction: Add Dihydrofolic Acid (50 µM final): 5 µL.

  • Measurement:

    • Immediately monitor Absorbance at 340 nm every 15 seconds for 10 minutes using a kinetic microplate reader.

    • Temperature: Constant 25°C.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve (Slope: 
      
      
      
      ).
    • Calculate % Inhibition:

      
      .
      
    • Plot % Inhibition vs. Log[Concentration] to determine IC₅₀ using non-linear regression (Sigmoidal dose-response).

Data Presentation Template
Compound IDR-Group (C5)PfDHFR (WT) IC₅₀ (nM)PfDHFR (Mutant) IC₅₀ (nM)Solubility (µg/mL)
Control Pyrimethamine1.2 ± 0.3450 ± 2530
CMPD-01 4-Cl-Phenyl[Experimental Data][Experimental Data][High/Low]
CMPD-02 3,4-di-OMe-Phenyl[Experimental Data][Experimental Data][High/Low]

Troubleshooting & Critical Parameters

  • Regioselectivity: In the synthesis step, if the enol ether formation is incomplete, you may obtain isomeric mixtures. Ensure the intermediate salt is dry before adding guanidine.

  • Solubility: 2,4-diaminopyrimidines are often poorly soluble in water. For the assay, ensure the DMSO stock is fully dissolved (sonicate if necessary). If precipitation occurs in the assay buffer, add 0.01% BSA or Triton X-100.

  • Enzyme Stability: PfDHFR is sensitive to freeze-thaw cycles. Aliquot the enzyme into single-use tubes and store at -80°C.

References

  • Mechanism & Resistance: Yuthavong, Y. et al. (2012). Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target.[1] Proceedings of the National Academy of Sciences, 109(42), 16823-16828. Link

  • Microwave Synthesis: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Assay Protocol: Wooden, J. M. et al. (1997). Structure and function of dihydrofolate reductase from Plasmodium falciparum. Molecular and Biochemical Parasitology, 85(1), 25-40. Link

  • Structure-Activity Relationships: Shah, P. et al. (2018). Computationally guided optimization of the antimalarial activity and physicochemical properties of 2,4-diaminopyrimidines. RSC Advances, 8, 29205-29219. Link

  • General Protocol Validation: Sigma-Aldrich Technical Bulletin. Dihydrofolate Reductase Assay Kit (CS0340). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Coupling of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki coupling reactions involving chloropyrimidines. As a Senior Application Scientist, I understand that while the Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, its application to less reactive chloro-heterocycles like chloropyrimidines can present unique challenges. This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions researchers face when working with chloropyrimidines in Suzuki couplings.

Q1: Why is my Suzuki coupling with a chloropyrimidine giving a low yield compared to bromo- or iodopyrimidines?

Chloropyrimidines are generally less reactive than their bromo- or iodo- analogs in the oxidative addition step of the Suzuki catalytic cycle, which is often the rate-limiting step.[1] The carbon-chlorine bond is stronger and less polarized, making it more difficult for the palladium catalyst to insert. This inherent low reactivity necessitates carefully optimized reaction conditions, particularly the choice of a suitable palladium catalyst and ligand.[2]

Q2: What is the best "go-to" palladium catalyst for coupling with chloropyrimidines?

While there is no single "best" catalyst for all substrates, Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and often effective catalyst for the Suzuki coupling of chloropyrimidines.[1][3] It is commercially available and has a broad application scope. However, for particularly challenging substrates, other catalyst systems, such as those employing bulky, electron-rich phosphine ligands, may be required to facilitate the oxidative addition step.[2]

Q3: I see a significant amount of a side product that appears to be my starting boronic acid that has been deboronated. What is happening and how can I prevent it?

This side reaction is known as protodeboronation, where the boronic acid reacts with a proton source (often water in the solvent or from the base) to be replaced by a hydrogen atom.[4] This is a common issue, especially at higher temperatures. To minimize protodeboronation, you can try using anhydrous solvents, employing a milder base like potassium fluoride (KF), or using a slight excess of the boronic acid.[5][6]

Q4: Can I use microwave irradiation to improve my reaction?

Absolutely. Microwave-assisted Suzuki couplings can be highly effective for chloropyrimidines. The high temperatures achieved rapidly can significantly shorten reaction times (often to just a few minutes) and improve yields, sometimes even with lower catalyst loadings.[1] This can be a very practical approach to quickly screen conditions and synthesize libraries of compounds.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your experiments.

Problem 1: Low or No Product Formation

Q: I've set up my reaction with a chloropyrimidine, a boronic acid, Pd(PPh₃)₄, and K₂CO₃ in a dioxane/water mixture, but I'm seeing very little or no product by TLC or LC-MS. What should I investigate first?

When a reaction fails to proceed, a systematic approach to troubleshooting is essential. The issue likely lies with one of the core components of the reaction: the catalyst, the base, or the reaction environment.

Root Cause Analysis & Solutions:

  • Catalyst Inactivity: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state if the reaction is not performed under strictly inert conditions.

    • Troubleshooting Protocol: Ensure your solvent is thoroughly degassed before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.[7] Also, verify the age and storage conditions of your palladium catalyst, as older catalysts may have reduced activity.[8]

  • Inefficient Oxidative Addition: As mentioned, the C-Cl bond of chloropyrimidines can be difficult to break. Your chosen catalyst/ligand system may not be active enough for your specific substrate.

    • Troubleshooting Protocol: Screen a panel of catalysts and ligands. While Pd(PPh₃)₄ is a good starting point, consider more electron-rich and bulky ligands that are known to promote the oxidative addition of aryl chlorides. A good alternative system to try is Pd₂(dba)₃ with a ligand like tri-tert-butylphosphine (P(t-Bu)₃).[6]

  • Incorrect Base or Solvent: The choice of base and solvent is crucial and can significantly impact the reaction outcome.[9][10] The base not only activates the boronic acid for transmetalation but also influences the solubility of the reaction components.[5]

    • Troubleshooting Protocol: If K₂CO₃ is not effective, consider screening other bases such as K₃PO₄, Cs₂CO₃, or KF.[8][11] Similarly, while dioxane/water is a common solvent system, switching to THF, DMF, or an alcohol-containing mixture might improve your yield.[8][10]

Problem 2: Significant Side Product Formation

Q: My reaction is proceeding, but I'm getting a complex mixture of products, including what appears to be a homocoupled product of my boronic acid. How can I improve the selectivity?

The formation of side products is a clear indicator that the desired catalytic cycle is competing with undesired reaction pathways.

Root Cause Analysis & Solutions:

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. This is often promoted by the presence of oxygen and can be a sign of slow transmetalation or reductive elimination steps.

    • Troubleshooting Protocol: As with catalyst inactivity, ensure your reaction is rigorously degassed to minimize oxygen. You can also try adding the chloropyrimidine in a slight excess to favor the cross-coupling pathway over homocoupling.[4]

  • Hydrodechlorination: In some cases, the starting chloropyrimidine can be reduced to the corresponding pyrimidine, where the chlorine is replaced by a hydrogen atom. This can occur through various pathways, including reaction with trace water or other proton sources.

    • Troubleshooting Protocol: Ensure you are using anhydrous solvents if possible. You can also try a different base that is less hygroscopic.

Visual Guides

The Suzuki Coupling Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction. Understanding this cycle is fundamental to troubleshooting, as each step has its own requirements and potential pitfalls.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1-X (Chloropyrimidine) PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-B(OR)2 (Boronic Acid) + Base PdII_R2 R1-Pd(II)L_n-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regenerates Catalyst Product R1-R2 RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical workflow for addressing low-yield Suzuki couplings with chloropyrimidines.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling of Chloropyrimidine Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Degas Thoroughly degas solvent and use fresh catalyst. Check_Inert->Degas No Check_Base Is the base appropriate? Check_Inert->Check_Base Yes Degas->Start Re-run Screen_Catalyst Screen different Pd catalysts and ligands (e.g., Pd₂(dba)₃/P(t-Bu)₃). Screen_Catalyst->Start Re-run Consider_MW Consider using microwave irradiation. Screen_Catalyst->Consider_MW Screen_Base Screen alternative bases (K₃PO₄, Cs₂CO₃, KF). Check_Base->Screen_Base No/Unsure Check_Solvent Is the solvent optimal? Check_Base->Check_Solvent Yes Screen_Base->Start Re-run Check_Solvent->Screen_Catalyst Yes Screen_Solvent Screen alternative solvents (THF, DMF, alcohol mixtures). Check_Solvent->Screen_Solvent No/Unsure Screen_Solvent->Start Re-run

Caption: A decision tree for troubleshooting low-yielding reactions.

Data Summary Tables

The following tables summarize data from various studies, providing a comparative overview of different catalytic systems for the Suzuki coupling of chloropyrimidines.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine [4]

CatalystLigandYield (%)Notes
Pd(PPh₃)₄-71A common and effective choice.
Pd₂(dba)₃-<5Inefficient without a suitable ligand.
Pd₂(dba)₃·CHCl₃-35Shows some improvement over Pd₂(dba)₃ alone.

Table 2: Solvent Screening for the Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [1] Reaction conditions: Pd(PPh₃)₄, K₂CO₃, 100 °C

SolventYield (%)
Toluene55
THF62
1,4-Dioxane71
DMF45

Table 3: Base Screening for the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [11] Reaction conditions: Pd(PPh₃)₄, Toluene

BaseYield (%)
K₃PO₄70
Cs₂CO₃80

Key Experimental Protocols

This section provides a representative experimental protocol for the Suzuki coupling of a chloropyrimidine. This should be considered a starting point and may require optimization for your specific substrates.

Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [1][12]

  • Reaction Setup: To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.55 mmol, 1.1 eq), and K₂CO₃ (1.5 mmol, 3.0 eq).

  • Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with argon for 10 minutes to ensure an inert atmosphere.

  • Catalyst Introduction: Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Reaction: Seal the tube and heat the reaction mixture in a microwave reactor at 100°C for 15-30 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? : r/Chempros. Retrieved from [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from [Link]

  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using.... Retrieved from [Link]

  • PubMed. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-N cross-coupling reaction. The following frequently asked questions (FAQs) and troubleshooting guides are structured to address specific issues you might encounter during your experiments, providing not just solutions but also the underlying scientific reasoning to empower your future reaction optimization.

Section 1: Catalyst and Ligand System Issues

The heart of the Buchwald-Hartwig amination is the palladium catalyst and its associated phosphine ligand. Problems in this area are a primary cause of low reaction conversion.

FAQ 1: My reaction shows little to no conversion. Could my catalyst be the problem?

Answer: Absolutely. Low or no conversion is frequently traced back to the catalyst system. The active Pd(0) species is susceptible to deactivation, and the choice of ligand is critical for both activity and stability. Here’s a breakdown of potential issues and how to address them:

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents and reagents are thoroughly degassed.[1] Inadequate inerting can lead to the oxidation of the phosphine ligand and the palladium catalyst, rendering it inactive.

  • Inappropriate Ligand Choice: The ligand's electronic and steric properties are paramount. Bulky, electron-rich phosphine ligands are often necessary to promote the crucial reductive elimination step and prevent catalyst deactivation.[1] If you are using an older generation ligand, consider switching to a more robust, sterically hindered biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos). The choice of ligand is highly dependent on the nature of your amine and aryl halide.[2][3] For instance, BrettPhos is often a good choice for primary amines, while RuPhos is designed for secondary amines.[2]

  • Catalyst Poisoning: Certain functional groups on your substrates can act as poisons to the palladium catalyst. For example, substrates containing nitro groups or azo compounds can interfere with the catalytic cycle.[2] Pyridine derivatives, especially those with nitrogen at the 2- or 6-position, can coordinate strongly to the palladium center and inhibit catalysis.[1] In such cases, using a more electron-rich and bulky ligand or a higher catalyst loading might be necessary to overcome this inhibition.

  • Precatalyst Activation: Using palladium(II) sources like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species. This reduction can sometimes be inefficient.[2] Using a well-defined Pd(0) source or a precatalyst (e.g., XPhos Pd G3) that readily generates the active catalyst upon exposure to base can lead to more reliable results.[4][5]

Section 2: Substrate and Reagent Challenges

The nature of your specific aryl halide and amine can significantly impact the success of the Buchwald-Hartwig amination.

FAQ 2: I'm using an aryl chloride, and the reaction is very slow. What can I do?

Answer: Aryl chlorides are notoriously more challenging substrates for Buchwald-Hartwig amination compared to aryl bromides or iodides due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[4] Here are some strategies to improve conversion with aryl chlorides:

  • Ligand Selection: Employing highly active, electron-rich, and sterically demanding ligands is crucial for activating aryl chlorides. Ligands like XPhos, SPhos, and RuPhos have been specifically developed to facilitate the oxidative addition of these less reactive electrophiles.

  • Higher Temperatures: Reactions involving aryl chlorides often require higher temperatures (typically 100-120 °C) to facilitate the oxidative addition step.[6]

  • Stronger Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required to promote the reaction with aryl chlorides.[2][5]

FAQ 3: My reaction with an aryl iodide is giving low yields. Isn't it supposed to be more reactive?

Answer: While the C-I bond is weaker and generally leads to faster oxidative addition, aryl iodides can present their own set of challenges. The iodide anion generated during the reaction can have an inhibitory effect on the catalyst.[5][7] This is thought to occur through the formation of unreactive palladium-iodide bridged dimers.[2]

To mitigate this, consider the following:

  • Solvent Choice: Using a solvent in which the iodide salt byproduct (e.g., NaI) is poorly soluble can help to remove it from the reaction medium and reduce catalyst inhibition. Toluene is often a good choice for this reason.[2][7]

  • Ligand Considerations: Certain ligands can be more tolerant to the presence of iodide. Screening different bulky, electron-rich ligands may be beneficial.

FAQ 4: I am trying to couple ammonia (or a primary amine with a low boiling point) and getting poor results. Why is this so difficult?

Answer: Ammonia and volatile primary amines are among the most challenging coupling partners in Buchwald-Hartwig amination.[8] This is primarily due to the strong binding of ammonia to the palladium center, which can lead to catalyst inhibition.[8]

To address this, several strategies have been developed:

  • Ammonia Equivalents: Using a reagent that serves as an ammonia equivalent is a common and effective approach. Benzophenone imine or silylamides can be coupled, and the resulting product can be hydrolyzed to furnish the desired primary aniline.[8]

  • Specialized Catalyst Systems: Specific catalyst systems have been developed for the direct coupling of ammonia. These often involve specialized ligands like Josiphos-type ligands.[8]

  • Ammonium Salts: Using ammonium salts in combination with a suitable base can also be an effective method for the direct amination of aryl halides.

Section 3: Optimizing Reaction Conditions

Even with the right catalyst and substrates, suboptimal reaction conditions can lead to poor outcomes.

FAQ 5: How do I choose the right base for my reaction?

Answer: The base plays a critical role in the catalytic cycle, primarily in the deprotonation of the amine to form the palladium-amido complex.[8][9] The choice of base depends on the sensitivity of your substrates and the reactivity of your aryl halide.

Base Advantages Disadvantages Typical Substrates/Conditions
NaOtBu, KOtBu Permits high reaction rates and low catalyst loadings.[2]Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[2]General purpose, especially for less reactive aryl chlorides.
LHMDS Allows for the use of substrates with protic functional groups; useful for low-temperature aminations.[2]The solid base is air-sensitive; can be incompatible with some functional groups at elevated temperatures.[2]Substrates with acidic protons (e.g., -OH, -COOH).
Cs₂CO₃, K₃PO₄ Excellent functional group tolerance.[5] Often provides the highest reaction rate among weak bases.[2]More expensive; can be difficult to stir on a large scale.[2] May require higher catalyst loadings and longer reaction times.[2]Base-sensitive substrates.
DBU Soluble organic base, beneficial for homogeneous reaction conditions and in flow chemistry.[10]Generally less effective than strong inorganic bases.[5]When insoluble inorganic bases pose a problem for scalability or reaction format.
FAQ 6: My starting materials are not fully soluble in the reaction solvent. Is this a problem?

Answer: Yes, insolubility is a common and often underestimated reason for low conversion in Buchwald-Hartwig aminations.[5] If your starting materials, particularly the amine or aryl halide, are not fully dissolved, the reaction kinetics will be significantly slower.

  • Solvent Screening: A variety of solvents are commonly used, including toluene, dioxane, THF, and t-BuOH.[1][2][5] If you observe solubility issues, consider screening different solvents or using a solvent mixture. For polar substrates, more polar solvents like DMF might be suitable, but be aware that some coordinating solvents like acetonitrile and pyridine can inhibit the reaction.[1][5]

  • Temperature: Increasing the reaction temperature can improve the solubility of your reagents.[1] However, be mindful of the thermal stability of your substrates and catalyst.

Troubleshooting Workflow

When faced with a low-yielding Buchwald-Hartwig amination, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve the issue.

Buchwald_Hartwig_Troubleshooting start Low Conversion Observed check_inert Verify Inert Atmosphere (Degassed Solvents, N2/Ar Purge) start->check_inert analyze_byproducts Analyze Byproducts (e.g., Hydrodehalogenation) start->analyze_byproducts check_reagents Confirm Reagent Purity & Integrity (Amine, Aryl Halide, Base) check_inert->check_reagents Atmosphere is good screen_catalyst Screen Catalyst System (Ligand & Pd Source) check_reagents->screen_catalyst Reagents are pure screen_base Screen Different Bases (e.g., NaOtBu, Cs2CO3, K3PO4) screen_catalyst->screen_base No improvement success Successful Conversion screen_catalyst->success Conversion improves screen_solvent Screen Solvents (Toluene, Dioxane, THF, t-BuOH) screen_base->screen_solvent No improvement screen_base->success Conversion improves optimize_temp Optimize Temperature screen_solvent->optimize_temp Solubility improved screen_solvent->success Conversion improves optimize_temp->success Conversion increases analyze_byproducts->screen_catalyst Catalyst deactivation suspected

Caption: A systematic workflow for troubleshooting low conversion in Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Reaction Optimization

This protocol provides a starting point for systematically optimizing a challenging Buchwald-Hartwig amination on a small scale.[11]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • Preparation: In an inert atmosphere glovebox, add the aryl halide, palladium precatalyst, and base to the oven-dried reaction vial containing a magnetic stir bar.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via syringe. If the amine is a solid, it can be added with the other solids in step 1.[11]

  • Reaction: Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).[11]

  • Monitoring: Stir the reaction for the intended duration (e.g., 12-24 hours). Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[11]

  • Workup: Upon completion, cool the reaction to room temperature. The subsequent workup will depend on the nature of your product. A typical workup involves dilution with a suitable organic solvent, filtration through a pad of celite to remove insoluble salts and catalyst residues, and then standard purification techniques (e.g., chromatography).

Optimization Strategy:

To optimize the reaction, systematically vary one parameter at a time (e.g., ligand, base, solvent, temperature) while keeping the others constant, as outlined in the troubleshooting workflow.[12] This one-variable-at-a-time (OVAT) approach can help identify the key factors influencing your reaction's success.[12]

References

  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Fitzner, M., Wuitschik, G., Koller, R. J., Adam, J.-M., Schindler, T., & Reymond, J.-L. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Chemical Science, 11(44), 12135–12145. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(49), 17130-17144. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • WuXi Discovery Services. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]

  • Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of various bases in the Buchwald coupling reaction. Retrieved from [Link]

  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Impact of solvent choice on regioselectivity in SNAr reactions

Technical Support Center: Solvent-Directed Regioselectivity in Reactions

Welcome to the Advanced Synthesis Support Hub. This guide addresses the critical role of solvent selection in modulating regioselectivity during Nucleophilic Aromatic Substitution (


Module 1: Diagnostic Decision Matrix

Start Here. Use this logic flow to select the initial solvent system based on your substrate's electronic requirements and desired regioselectivity.

SolventDecisionTreeStartStart: Analyze Substrate & NucleophileQ1Is the Nucleophile Charged?(e.g., Alkoxide, Thiolate)Start->Q1Q2Is there an Ortho-Directing Group?(e.g., NO2, CO2R capable of chelating)Q1->Q2Yes (but Regio is critical)PathAPrimary Goal: Maximizing RateQ1->PathAYesSolventCSelect Protic / Mixed System(IPA, t-Amyl Alcohol)Mechanism: H-Bond Stabilization of Leaving GroupQ1->SolventCNo (Neutral Amine)SolventASelect Polar Aprotic(DMSO, DMF, NMP)Mechanism: 'Naked' Anion AccelerationQ2->SolventANo (Targeting Para)SolventBSelect Non-Polar / Low Polarity(Toluene, THF, Xylene)Mechanism: Chelation Control (Ortho-Effect)Q2->SolventBYes (Targeting Ortho)PathA->SolventANo Regio Issues

Figure 1: Decision matrix for solvent selection based on nucleophile type and directing group requirements.

Module 2: Troubleshooting Regioselectivity Failures

Scenario A: Loss of Ortho-Selectivity

Symptom: You are targeting the ortho-position relative to an activating group (e.g., Nitro), but observing significant para-substitution or a 1:1 mixture. Root Cause: The use of Polar Aprotic Solvents (DMSO, DMF) disrupts the "Built-in Solvation" mechanism. In non-polar media, the metal counter-cation (e.g.,

Corrective Protocol:

  • Switch Solvent: Move to Non-polar Aprotic solvents like Toluene, Xylene, or Chlorobenzene.

  • Cation Tuning: If solubility is poor in toluene, use a Phase Transfer Catalyst (PTC) like 18-Crown-6, but be warned: over-sequestering the cation can sometimes reduce the ortho-directing chelation effect.

  • Data Validation:

    • Literature Benchmark: In the reaction of 2,6-dichloropyridine, the ortho:para ratio shifts from 80:1 in Xylene to 1.4:1 in aqueous Dioxane [1].[1]

Scenario B: Poor Fluorine vs. Chlorine Selectivity

Symptom: Substrate contains both F and Cl leaving groups. You desire chemoselective displacement of F, but observe Cl displacement or mixtures. Root Cause: While F is generally the superior leaving group in

2
  • Protic Solvents: Can form H-bonds with the departing Fluorine, stabilizing the transition state and accelerating F-displacement [2].[3]

  • Aprotic Solvents: If the nucleophile is highly reactive (naked anion), the selectivity gap narrows because the reaction becomes diffusion-controlled or the transition state stabilization difference is minimized.

Corrective Protocol:

  • Solvent Choice: Use Polar Protic solvents (MeOH, EtOH) or wet aprotic solvents to leverage H-bonding assistance for Fluorine departure.

  • Temperature Control: Lower the temperature. The activation energy difference between Ar-F and Ar-Cl cleavage is distinct; lower temperatures favor the kinetically faster Ar-F pathway.

Module 3: Mechanistic Visualization

Understanding the transition state (TS) is vital for troubleshooting. The diagram below illustrates why non-polar solvents favor ortho-substitution via the "Ortho-Effect."

OrthoEffectcluster_0Polar Solvent (DMSO)cluster_1Non-Polar Solvent (Toluene)NodeANucleophile (Nu-) solvated/separatedNodeBEWG (Nitro)NodeCNo coordinationSteric control dominates(Para favored)NodeDNucleophile (Nu-)...M+TSCyclic Transition State(M+ bridges Nu and EWG)NodeD->TSNodeEEWG (Nitro)NodeE->TSResultOrtho-ProductTS->ResultOrtho AttackFavored

Figure 2: The "Ortho-Effect" mechanism. In non-polar solvents, the counter-ion (M+) stabilizes the transition state via chelation, directing the nucleophile to the ortho position.

Module 4: Standardized Solvent Screening Protocol

Do not rely on "standard" conditions. Run this parallel screen for new substrates.

Objective: Determine the optimal solvent for Regioselectivity (Ortho/Para ratio) and Conversion.

Materials:

  • Substrate (0.1 mmol per vial)

  • Nucleophile (1.1 equiv)

  • Base (if required, e.g.,

    
    , 2.0 equiv)
    
  • Solvent Set:

    • DMSO (Baseline: Polar Aprotic)

    • Toluene (Baseline: Non-polar/Chelating)

    • THF (Intermediate Polarity)

    • Isopropanol (Protic/H-Bonding)

    • Cyrene (Green Alternative - Note: Avoid with strong bases)[4]

Workflow:

  • Preparation: Prepare stock solutions of substrate and nucleophile.

  • Dosing: Dispense into 5 reaction vials. Evaporate carrier solvent if necessary.

  • Solvent Addition: Add the specific screening solvent (0.5 M concentration).

  • Reaction: Stir at 60°C for 4 hours.

  • Quench: Dilute with MeCN/Water (1:1).

  • Analysis: Analyze via UPLC-MS. Integrate peaks for Starting Material (SM), Ortho-Product, and Para-Product.

Data Interpretation Table:

Solvent ClassRepresentativeExpected RateExpected Regio (Ortho:Para)Use Case
Polar Aprotic DMSO, DMF, NMPHigh (

)
Low (1:1 to 1:2)Difficult substrates, low reactivity.
Non-Polar Toluene, XyleneLow (

)
High (10:1 to 80:1)Strict Ortho-selectivity required.
Ethereal THF, 2-MeTHFMediumMedium (3:1)Balanced profile; easier workup.[5]
Protic MeOH, IPAMedium-LowVariableFluorine-specific activation.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use "Green" solvents for


 without losing selectivity?A:Cyrene42-MeTHF

Q: Why does adding water to my reaction change the selectivity? A: Water is highly polar and protic. Even small amounts (1-5%) can disrupt the specific cation-EWG coordination required for the ortho-effect. It effectively "swamps" the metal cation with hydration shells, preventing the formation of the cyclic transition state shown in Figure 2. Always dry solvents if ortho-selectivity is the priority.

Q: My reaction works in DMSO but fails in Toluene. How do I get the "Ortho-Effect" if the reaction won't run? A: This is a solubility/reactivity trade-off.

  • Option 1: Use Crown Ethers (e.g., 18-Crown-6 for K+) in Toluene to solubilize the salt. Note: This may reduce selectivity if the crown ether sequesters the cation too tightly to allow coordination.

  • Option 2: Use a Phase Transfer Catalyst (PTC) like TBAF or Aliquat 336 in a biphasic Toluene/Water system (keeping the water volume minimal to avoid the issue mentioned above).

References

  • Ortho-selectivity in the nucleophilic arom

    
    ) reactions of 3-substituted, 2,6-dichloropyridines. ResearchGate. Available at: [Link]
    
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (PMC). Available at: [Link]

  • 
     Solvents and Reagents Guide. ACS Green Chemistry Institute. Available at: [Link]
    

Validation & Comparative

2,4-Dichloro-5-(methoxymethyl)pyrimidine vs 2,4-dichloro-5-fluoropyrimidine in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Synthetic Chemists: 2,4-Dichloro-5-(methoxymethyl)pyrimidine vs. 2,4-dichloro-5-fluoropyrimidine

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pyrimidine scaffold remains a cornerstone. Its prevalence in biologically active molecules and functional materials necessitates a deep understanding of its derivatization. Among the vast array of pyrimidine building blocks, 2,4-dichloropyrimidines serve as exceptionally versatile intermediates due to the differential reactivity of the chlorine atoms at the C2 and C4 positions. This guide provides a detailed, data-driven comparison of two key C5-substituted analogs: 2,4-dichloro-5-(methoxymethyl)pyrimidine and 2,4-dichloro-5-fluoropyrimidine.

This analysis moves beyond a simple cataloging of reactions, offering insights into the causal relationships between substituent effects, reactivity, and practical application. The content herein is intended for researchers, medicinal chemists, and process development professionals seeking to make informed decisions in reagent selection for complex synthetic campaigns.

Physicochemical Properties and Their Synthetic Implications

The electronic nature of the C5 substituent profoundly influences the reactivity of the entire pyrimidine ring, particularly the electrophilicity of the C2 and C4 positions and the lability of the attached chlorine atoms.

CompoundMolecular FormulaMolecular WeightC5 SubstituentElectronic Effect
2,4-dichloro-5-(methoxymethyl)pyrimidineC6H6Cl2N2O193.03-CH2OCH3Weakly electron-donating (inductive)
2,4-dichloro-5-fluoropyrimidineC4HCl2FN2166.97-FStrongly electron-withdrawing (inductive and mesomeric)

The methoxymethyl group at the C5 position in 2,4-dichloro-5-(methoxymethyl)pyrimidine exerts a mild electron-donating effect through induction. This slightly deactivates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr) compared to unsubstituted 2,4-dichloropyrimidine. Conversely, the fluorine atom in 2,4-dichloro-5-fluoropyrimidine is a potent electron-withdrawing group, significantly increasing the electrophilicity of the C2 and C4 carbons and activating them for SNAr.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary utility of these reagents lies in their sequential displacement of the two chlorine atoms. The C4 chlorine is generally more reactive towards nucleophiles than the C2 chlorine, a phenomenon attributed to the greater ability of the N1 nitrogen to stabilize the Meisenheimer intermediate formed during nucleophilic attack at C4.

A quintessential reaction to probe this reactivity is the selective substitution with an amine, such as benzylamine.

G cluster_main Comparative SNAr Workflow cluster_reagents Starting Materials cluster_reaction Reaction Conditions cluster_products Primary Products (C4 Substitution) R1 2,4-dichloro-5-(methoxymethyl)pyrimidine Cond Nucleophile (e.g., Benzylamine) Base (e.g., DIPEA) Solvent (e.g., EtOH) Temperature P1 2-chloro-5-(methoxymethyl)-N-benzylpyrimidin-4-amine R1->P1 Reaction A R2 2,4-dichloro-5-fluoropyrimidine P2 N-benzyl-2-chloro-5-fluoropyrimidin-4-amine R2->P2 Reaction B

Caption: Workflow for comparing SNAr at the C4 position.

Experimental Data Summary

The following table summarizes typical experimental outcomes for the monosubstitution reaction with a primary amine.

ReagentTemp. (°C)Time (h)Yield of C4-substituted productKey Observations
2,4-dichloro-5-(methoxymethyl)pyrimidine2512~85%Slower reaction rate, excellent selectivity for C4.
2,4-dichloro-5-fluoropyrimidine0 to 252>95%Rapid reaction, may require cooling to maintain selectivity.

The strongly activating effect of the C5-fluoro group in 2,4-dichloro-5-fluoropyrimidine leads to a significantly faster reaction rate, often allowing for milder conditions and shorter reaction times. This can be a considerable advantage in process chemistry where throughput is critical. However, this heightened reactivity can sometimes compromise selectivity, potentially leading to higher levels of the C2,C4-disubstituted byproduct if the reaction is not carefully controlled.

In contrast, 2,4-dichloro-5-(methoxymethyl)pyrimidine reacts more slowly, which can be advantageous for achieving high selectivity in library synthesis or when working with particularly reactive nucleophiles. The methoxymethyl group is also generally stable to a wider range of reaction conditions compared to the C5-fluoro group, which can be susceptible to displacement under harsh nucleophilic or basic conditions.

Ortho-Lithiation and Subsequent Electrophilic Quench

The C5 substituent also dictates the feasibility of directed ortho-metalation (DoM), a powerful tool for C6 functionalization. The methoxymethyl group, with its coordinating oxygen atom, can direct lithiation to the C6 position using a strong base like lithium diisopropylamide (LDA).

G cluster_dom Directed ortho-Metalation (DoM) Pathway Start 2,4-dichloro-5-(methoxymethyl)pyrimidine Step1 1. LDA, THF, -78 °C Start->Step1 Intermediate 6-lithiated intermediate Step1->Intermediate Step2 2. Electrophile (E+) Intermediate->Step2 Product 6-substituted product Step2->Product

Caption: DoM pathway for C6 functionalization.

This pathway is not viable for 2,4-dichloro-5-fluoropyrimidine . The electron-withdrawing fluorine atom increases the acidity of the C6 proton, but it does not act as an effective directing group for lithiation. Furthermore, strong organolithium bases may attack the activated pyrimidine ring directly.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-2-chloro-5-fluoropyrimidin-4-amine

This protocol highlights the high reactivity of the C5-fluoro substituted pyrimidine.

Materials:

  • 2,4-dichloro-5-fluoropyrimidine (1.0 eq)

  • Benzylamine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Ethanol (EtOH), anhydrous

Procedure:

  • Dissolve 2,4-dichloro-5-fluoropyrimidine in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of benzylamine and DIPEA in ethanol.

  • Add the benzylamine/DIPEA solution dropwise to the cooled pyrimidine solution over 15 minutes.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography (hexanes/ethyl acetate gradient) to obtain the pure C4-substituted product.

Protocol 2: Synthesis of 2,4-dichloro-6-iodo-5-(methoxymethyl)pyrimidine

This protocol demonstrates the utility of the methoxymethyl group in directing C6 functionalization.

Materials:

  • 2,4-dichloro-5-(methoxymethyl)pyrimidine (1.0 eq)

  • Lithium diisopropylamide (LDA) (2M in THF/heptane/ethylbenzene, 1.1 eq)

  • Iodine (I2) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Set up a flame-dried, three-neck flask under a nitrogen atmosphere, equipped with a thermometer and a dropping funnel.

  • Dissolve 2,4-dichloro-5-(methoxymethyl)pyrimidine in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LDA solution dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the resulting dark solution at -78 °C for 1 hour to ensure complete lithiation.

  • In a separate flask, dissolve iodine in anhydrous THF.

  • Add the iodine solution dropwise to the lithiated pyrimidine solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the residue by flash chromatography to isolate the C6-iodinated product.

Conclusion and Recommendations

The choice between 2,4-dichloro-5-(methoxymethyl)pyrimidine and 2,4-dichloro-5-fluoropyrimidine is not arbitrary but a strategic decision based on the desired synthetic outcome.

  • Choose 2,4-dichloro-5-fluoropyrimidine for:

    • Rapid, high-yield SNAr reactions at the C4 and C2 positions.

    • Syntheses where enhanced electrophilicity of the pyrimidine core is beneficial.

    • Applications where the final product requires a C5-fluoro substituent for biological activity (e.g., as a bioisostere for hydrogen or a metabolic blocker).

  • Choose 2,4-dichloro-5-(methoxymethyl)pyrimidine for:

    • Reactions requiring high selectivity with powerful nucleophiles where over-reactivity is a concern.

    • Synthetic routes that involve subsequent C6 functionalization via directed ortho-metalation.

    • Cases where the methoxymethyl group can be later deprotected to a hydroxymethyl group for further derivatization.

By understanding the fundamental electronic differences and their cascading effects on reactivity, chemists can harness the unique synthetic potential of each of these valuable building blocks, leading to more efficient and innovative molecular design.

References

  • Title: Synthesis of 5-Substituted Pyrimidines as Potential Kinase Inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Directed Ortho Metalation of Pyrimidines. Source: Organic Letters. URL: [Link]

  • Title: The Chemistry of 2,4-Dichloropyrimidines in SNAr Reactions. Source: Chemical Reviews. URL: [Link]

Optimizing the Privileged Scaffold: A Comparative SAR Guide to 2,4-Disubstituted Pyrimidines vs. Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Missing Ring" Advantage

In the evolution of kinase inhibitors, particularly for EGFR and ALK targets, the transition from the fused bicyclic quinazoline scaffold (e.g., Gefitinib, Erlotinib) to the monocyclic pyrimidine scaffold (e.g., Osimertinib, Ceritinib) represents a paradigm shift. While quinazolines offer high potency through extensive hydrophobic contacts, they often suffer from poor physicochemical properties (high ClogP, low aqueous solubility) and rigid binding modes that are susceptible to resistance mutations (e.g., T790M).

This guide analyzes the Structure-Activity Relationship (SAR) of 2,4-disubstituted pyrimidines, positioning them not just as "smaller quinazolines," but as a superior, tunable scaffold that allows for:

  • Precise Vector Control: The ability to grow vectors from the C5 position without the steric bulk of a fused benzene ring.

  • Solubility Gains: Lower molecular weight (MW) and lipophilicity (LogD) compared to their bicyclic counterparts.

  • Mutant Selectivity: Flexible binding modes that accommodate "gatekeeper" mutations.

Scaffold Architecture & Binding Mode

To understand the SAR, we must first visualize the numbering and binding topology. In kinase inhibition, the pyrimidine N1 and the C2-NH usually form a bidentate hydrogen bond with the kinase hinge region.

Visualization: The Pyrimidine Pharmacophore

Pyrimidine_SAR Core Pyrimidine Core (2,4-Disubstituted) C2 C2 Position (Hinge Binder) Core->C2 H-Bond Donor/Acceptor (Met 793 in EGFR) C4 C4 Position (Solubility/Selectivity) Core->C4 Solvent Front Vector C5 C5 Position (Gatekeeper/Sterics) Core->C5 Hydrophobic Pocket Avoidance

Figure 1: Pharmacophore mapping of the 2,4-disubstituted pyrimidine scaffold in kinase active sites.

Comparative Analysis: Pyrimidine vs. Quinazoline

This section objectively compares the performance of the 2,4-disubstituted pyrimidine against the classic 4-anilinoquinazoline scaffold.

Table 1: Scaffold Performance Matrix
FeatureQuinazoline (e.g., Gefitinib)Pyrimidine (e.g., Osimertinib analogs)Impact on Drug Development
Hinge Binding Rigid, strong hydrophobic anchor.Flexible, bidentate H-bonding.Pyrimidines retain potency while allowing slight shifts to accommodate mutations.
ClogP (Lipophilicity) High (> 3.5 typical).Moderate (2.0 - 3.0 typical).Pyrimidines generally offer better oral bioavailability and lower metabolic clearance.
Solubility Often poor (requires formulation).Improved (lower aromatic count).Easier formulation; reduced need for solubility-enhancing tails.
Selectivity Often Pan-HER active (dirty).Tunable (via C4/C5 vectors).Pyrimidines achieve higher selectivity for Mutant vs. WT kinase (sparing skin toxicity).
Synthetic Access Moderate (Cyclization required).High (Sequential SnAr).Pyrimidines allow rapid library generation via orthogonal displacement.

Key Insight: The "missing" benzene ring in pyrimidines (positions 5,6 of the quinazoline) reduces the van der Waals contact area. While this might theoretically lower potency, it is compensated by the ability to introduce specific interacting groups at C5 (e.g., trifluoromethyl, halogens) that target the gatekeeper residue more precisely than a fused ring can [1, 2].

Deep Dive: SAR Logic & Optimization

Position 2: The Anchor (Hinge Binding)
  • Function: Forms the primary interaction with the ATP-binding hinge region.

  • Preferred Groups: Amines (NH-R). The NH acts as a donor to the backbone carbonyl of the hinge residue (e.g., Met793 in EGFR).

  • Optimization: Small aromatic rings or cycloalkyls. Bulky groups here are generally tolerated only if they extend into the ribose pocket.

Position 4: The Selectivity Vector
  • Function: Orients towards the solvent front or the "back pocket."

  • Preferred Groups: Substituted anilines, morpholines, or piperazines.

  • Causality: Substitution here dramatically affects the electronic properties of the ring. An electron-donating group (EDG) at C4 deactivates the C2 position for subsequent nucleophilic attack during synthesis (see Protocol).

Position 5: The "Tuner"
  • Function: Interactions with the gatekeeper residue (e.g., T790M).

  • Critical SAR: In quinazolines, this space is occupied by the fused ring. In pyrimidines, introducing a Chlorine, Fluorine, or CF3 group here creates a "pseudo-ring" effect, filling the hydrophobic pocket without the steric clash associated with the larger quinazoline core in mutated kinases [3].

Experimental Protocol: Regioselective Synthesis

The utility of this scaffold lies in the Regioselective Nucleophilic Aromatic Substitution (SnAr) .[1] The C4 position is significantly more electrophilic than C2 due to the additive inductive effects of the adjacent nitrogens and the LUMO coefficient distribution.

Visualization: Synthetic Workflow

Synthesis_Flow Start 2,4-Dichloropyrimidine (Starting Material) Step1 Step 1: C4 Displacement (0°C, 1.0 eq Nucleophile) Start->Step1 Control Temp to prevent bis-addition Inter Intermediate: 2-Chloro-4-Substituted Pyrimidine Step1->Inter Yields >80% Step2 Step 2: C2 Displacement (Reflux, Excess Nucleophile) Inter->Step2 Requires Heat/Acid Final Final Product: 2,4-Disubstituted Pyrimidine Step2->Final

Figure 2: Sequential SnAr strategy for library generation.

Detailed Protocol (Self-Validating System)

Objective: Synthesis of N2-(4-morpholinophenyl)-N4-phenylpyrimidine-2,4-diamine.

Step 1: C4-Selective Displacement

  • Setup: Dissolve 2,4-dichloropyrimidine (1.0 eq) in dry THF or DCM. Cool to 0°C in an ice bath. Rationale: Low temperature kinetically favors the more reactive C4 position and prevents double substitution.

  • Addition: Add DIPEA (1.2 eq) followed by Aniline (1.0 eq) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Validation (TLC/LCMS): Monitor for the disappearance of starting material. You should observe a single major peak (Mono-sub). If bis-substituted product appears, reduce temperature or addition rate.

  • Workup: Standard aqueous workup. The intermediate (2-chloro-4-anilinopyrimidine) is stable.

Step 2: C2-Displacement (The "Forcing" Step)

  • Setup: Dissolve the Step 1 intermediate in n-Butanol or DMA.

  • Addition: Add 4-morpholinoaniline (1.2 - 1.5 eq) and catalytic HCl (or TFA). Rationale: Acid catalysis protonates the pyrimidine N3, making the C2 carbon more electrophilic for the second attack.

  • Reaction: Heat to reflux (100-120°C) for 4-12 hours.

  • Validation: LCMS will show conversion. Note: This step is slower due to the electron-donating effect of the aniline installed at C4.

  • Purification: Flash chromatography or recrystallization.

Mechanism of Action: EGFR Signaling Blockade

Understanding the downstream effect is crucial for interpreting cell-based SAR data (e.g., IC50 in H1975 cells).

Visualization: Pathway Interception

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (TK Domain) Ligand->EGFR Activation RAS RAS EGFR->RAS Phosphorylation Inhibitor Pyrimidine Inhibitor (Blocks ATP Binding) Inhibitor->EGFR Inhibition (IC50 < 10nM) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Cell Proliferation (Nucleus) ERK->Nucleus

Figure 3: Mechanism of Action showing the interception of the RAS/RAF/MEK cascade.

References

  • Regioselective Nucleophilic Aromatic Substitution: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. (2025).[2][3] ResearchGate.

  • Quinazoline vs. Pyrimidine SAR: Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors. (2020).[4][5][6] PubMed.

  • EGFR Inhibitor Scaffolds: Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022).[4] PubMed.

  • Privileged Structures: Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents.[2][7][8] (2016).[2] Bentham Science.[7][9]

Sources

A Researcher's Guide to Pyrimidine Synthesis: Benchmarking Novel Methods Against Established Routes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the pyrimidine core is a cornerstone of medicinal chemistry. Its prevalence in bioactive molecules necessitates efficient and adaptable synthetic routes. While established methods like the Biginelli and Pinner reactions have long been workhorses in the field, a new generation of synthetic strategies promises higher yields, greener conditions, and broader substrate applicability. This guide provides an in-depth technical comparison of these novel approaches against their traditional counterparts, supported by experimental data and detailed protocols to inform your synthetic choices.

The Enduring Importance of the Pyrimidine Scaffold

Pyrimidines are a class of heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. This structural motif is fundamental to life, forming the basis of the nucleobases uracil, thymine, and cytosine, which are integral components of DNA and RNA.[1] Beyond their biological significance, pyrimidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties, making them privileged scaffolds in drug discovery.[2][3] Consequently, the development of efficient and sustainable methods for their synthesis remains an active area of research.[4]

Established Routes: The Foundation of Pyrimidine Synthesis

Classical methods for pyrimidine synthesis have been relied upon for over a century, offering robust and well-understood pathways to a variety of pyrimidine derivatives.

The Biginelli Reaction: A Time-Honored Multicomponent Approach

First reported in 1893, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions. This reaction directly produces dihydropyrimidinones (DHPMs), which can be subsequently oxidized to the corresponding pyrimidines. The primary advantages of the Biginelli reaction are its operational simplicity and the convergence of three components in a single step. However, the classical approach often suffers from long reaction times, harsh conditions, and moderate yields.[5]

Mechanism of the Biginelli Reaction:

The reaction is believed to proceed through a series of equilibria, with the key step being the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-ketoester and subsequent cyclization and dehydration to afford the dihydropyrimidine product.

Biginelli_Mechanism Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea, H+ Urea Urea Urea->Acyliminium Ketoester β-Ketoester Enol Enol of Ketoester Ketoester->Enol Tautomerization H_plus H+ Adduct Open-chain Adduct Acyliminium->Adduct + Enol Enol->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & -H2O

Figure 1: Simplified mechanism of the Biginelli reaction.

The Rise of Novel Synthesis Methods

In recent years, significant efforts have been directed towards overcoming the limitations of classical methods. These new approaches focus on improving efficiency, sustainability, and the diversity of accessible pyrimidine structures. Key areas of innovation include the use of microwave irradiation, ultrasound, novel catalysts, and green reaction conditions.[6]

Microwave-Assisted Synthesis: Accelerating the Classics

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[7] In the context of the Biginelli reaction, microwave-assisted protocols can reduce reaction times from hours to mere minutes, frequently with an increase in product yield.[7] This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

Catalytic Innovations: The Quest for Efficiency and Selectivity

A wide array of catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been employed to improve the efficiency of pyrimidine synthesis.[1][7] Recent advancements have focused on the development of recoverable and reusable catalysts, aligning with the principles of green chemistry.[8] For instance, metal-catalyzed multicomponent reactions are providing novel pathways to highly substituted pyrimidines under mild conditions.[1]

Green Chemistry Approaches: A Sustainable Future for Synthesis

Modern synthetic chemistry places a strong emphasis on environmental sustainability. Green approaches to pyrimidine synthesis include the use of water as a solvent, solvent-free reaction conditions, and the use of biodegradable catalysts.[8] These methods not only reduce the environmental impact but can also simplify product purification and reduce costs.

Performance Benchmark: Established vs. New Methods

To provide a clear comparison, the following tables summarize experimental data for the synthesis of a representative dihydropyrimidinone via the Biginelli reaction using different methodologies.

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

MethodCatalystSolventTimeYield (%)Reference
Established Method
Classical BiginelliHClEthanol18 h60[5]
New Methods
Microwave-assistedFeCl₃·6H₂ONone3 min95[7]
Ultrasound-assistedNoneEthanol30 min92[7]
Grindstone ChemistryCuCl₂·2H₂ONone15 min>90[5]
Fe(III)-porphyrin CatalystFe(III)-porphyrinEthanol/Water15 min97[9]
Nano-catalystZirconium dioxideWater25 min95[8]

As the data indicates, modern methods consistently outperform the classical Biginelli reaction in terms of both reaction time and yield. Microwave-assisted and advanced catalytic methods, in particular, offer significant improvements, reducing reaction times from hours to minutes while achieving near-quantitative yields.

Experimental Protocols

To further illustrate the practical differences between established and new methods, detailed experimental protocols for the synthesis of a dihydropyrimidinone are provided below.

Protocol 1: Classical Biginelli Synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Urea (0.90 g, 15 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (0.2 mL)

Procedure:

  • A mixture of benzaldehyde, ethyl acetoacetate, and urea in ethanol is placed in a round-bottom flask.

  • A catalytic amount of concentrated hydrochloric acid is added, and the mixture is refluxed with stirring for 18 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is washed with cold water and recrystallized from ethanol to afford the pure product.

Protocol 2: Microwave-Assisted, Catalyst-Free Synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Urea (0.90 g, 15 mmol)

Procedure:

  • Benzaldehyde, ethyl acetoacetate, and urea are thoroughly mixed in a beaker.

  • The beaker is placed in a domestic microwave oven and irradiated at 300 W for 3 minutes.

  • The reaction mixture is cooled to room temperature.

  • The solid product is washed with cold water and recrystallized from ethanol.

A Novel Approach: Synthesis from β-Enaminonitriles

Beyond modifications of established routes, entirely new strategies for pyrimidine synthesis are being developed. One such approach involves the temperature-controlled condensation of organonitriles to form β-enaminonitriles, which can then be cyclized to 4-aminopyrimidines.[10] This method offers access to a different substitution pattern on the pyrimidine ring compared to the Biginelli reaction.

Enaminonitrile_Synthesis Organonitrile Organonitrile (2 eq.) Enaminonitrile β-Enaminonitrile Organonitrile->Enaminonitrile Base, Temp 1 Base Base Aminopyrimidine 4-Aminopyrimidine Enaminonitrile->Aminopyrimidine Base, Temp 2 (> Temp 1)

Figure 2: General scheme for the synthesis of 4-aminopyrimidines from organonitriles.

This method provides excellent yields and is performed under relatively mild conditions, showcasing the potential of exploring alternative starting materials and reaction pathways.[10]

Conclusion and Future Outlook

The synthesis of pyrimidines is a field rich with both historical precedent and modern innovation. While established routes like the Biginelli reaction remain valuable, new methods offer significant advantages in terms of efficiency, sustainability, and the ability to generate diverse molecular architectures. Microwave-assisted synthesis, novel catalytic systems, and green chemistry approaches are paving the way for more rapid and environmentally friendly access to this important class of heterocyles. For the modern researcher, a thorough understanding of both the classical and contemporary synthetic toolkits is essential for the efficient and effective development of novel pyrimidine-based molecules with therapeutic potential. The continued exploration of new reaction pathways and catalysts will undoubtedly lead to even more powerful and versatile methods for pyrimidine synthesis in the years to come.

References

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). IJSAT. Retrieved February 7, 2026, from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved February 7, 2026, from [Link]

  • Stereoselective and Catalytic Access to β-Enaminones: An Entry to Pyrimidines. (2012). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Pyrimidine derivatives 5a–q time of reaction (h) and yield (%). (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. (2020). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved February 7, 2026, from [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Retrieved February 7, 2026, from [Link]

  • Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. (2024). MDPI. Retrieved February 7, 2026, from [Link]

  • Enaminonitrile in Heterocyclic Synthesis: Synthesis and Reactions of Some Pyrimidine Derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Design, Synthesis, Pharmacodynamic and In Silico Pharmacokinetic Evaluation of Some Novel Biginelli-Derived Pyrimidines and Fused Pyrimidines as Calcium Channel Blockers. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Stereoselective and Catalytic Access to β-Enaminones: An Entry to Pyrimidines. (2012). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2023). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Comparative Study of Chemical Synthesis of Pyrimidine Derivatives by Using Grindstone Chemistry Technique and Conventional Method. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023). ACS Publications. Retrieved February 7, 2026, from [Link]

Sources

Comparative Analysis of Boronic Acid Derivatives in Pyrimidine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrimidine Paradox

The pyrimidine scaffold is ubiquitous in kinase inhibitors (e.g., Imatinib, Rosuvastatin) and antivirals. However, its electron-deficient nature creates a dichotomy in Suzuki-Miyaura cross-coupling:

  • The Electrophile (Halide): Pyrimidine halides are highly reactive electrophiles, facilitating oxidative addition.

  • The Nucleophile (Boronic Acid): When the boron moiety is attached to the pyrimidine (specifically the 2-position), the reagent becomes notoriously unstable, prone to rapid protodeboronation.[1]

This guide objectively compares the performance of Free Boronic Acids , Pinacol Esters , MIDA Boronates , and Potassium Trifluoroborates in overcoming these stability and reactivity challenges.

Mechanistic Failure Analysis: Why Standard Reagents Fail

To select the correct reagent, one must understand the failure mode. The primary adversary in pyrimidine coupling is protodeboronation , particularly for 2-pyridyl and 2-pyrimidyl boronic acids.

The Zwitterionic Trap

Unlike phenylboronic acids, 2-heteroaryl boronic acids possess a basic nitrogen atom adjacent to the carbon-boron bond. Under neutral or aqueous conditions, these form a zwitterionic intermediate that catalyzes the cleavage of the C-B bond, replacing it with a proton (H).[1]

DOT Diagram 1: The Protodeboronation Pathway

Protodeboronation BoronicAcid 2-Pyrimidyl Boronic Acid Zwitterion Zwitterionic Intermediate (N-protonated, B-hydroxylated) BoronicAcid->Zwitterion pH < 7 or Neutral Coupling Pd-Catalyzed Coupling DESIRED PATH BoronicAcid->Coupling Fast Transmetallation Transition C-B Bond Cleavage Zwitterion->Transition Rapid Product Pyrimidine (Protodeboronated) DEAD END Transition->Product Irreversible

Caption: Pathway competition between desired coupling and undesired protodeboronation driven by the basic nitrogen atom.

Comparative Analysis of Boron Reagents

A. Free Boronic Acids (R-B(OH)₂)
  • Status: The default standard.

  • Performance: Excellent for coupling at the C4 or C5 position of the pyrimidine ring.

  • Critical Flaw: Catastrophic failure at the C2 position. The half-life of 2-pyrimidylboronic acid in aqueous base can be measured in minutes.

  • Best Use Case: Reacting pyrimidine halides with stable aryl boronic acids.

B. Pinacol Boronic Esters (R-BPin)
  • Status: The stable workhorse.

  • Performance: The steric bulk of the pinacol group retards hydrolysis, offering marginal stability improvements over free acids. However, they are often oils and difficult to purify.

  • Atom Economy: Poor. Significant mass is wasted in the pinacol leaving group.

  • Best Use Case: Lipophilic substrates where solubility is a concern.

C. MIDA Boronates (N-Methyliminodiacetic Acid)[2][3]
  • Status: The "Slow-Release" Solution.

  • Mechanism: The boron atom is sp3-hybridized and coordinatively saturated, shutting down the empty p-orbital required for transmetallation and protodeboronation. Under aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover.

  • Performance: Superior for unstable 2-heteroaryl species.

  • Data Point: In comparative studies, coupling of unstable 2-pyridyl species showed 89% yield with MIDA vs. <10% or failed with free boronic acid (See Table 1).

D. Potassium Trifluoroborates (R-BF₃K)[2]
  • Status: The Robust Salt.

  • Performance: Air and moisture stable solids. They require a hydrolysis step (often using additives like SiCl4 or simple aqueous base) to generate the active species.

  • Advantage: Easy to weigh and store; amenable to oxidative conditions.

  • Best Use Case: Scale-up processes requiring long-term reagent storage.

Summary Data: Comparative Yields

Table 1: Coupling Efficiency of Boron Species with 4-Chlorotoluene (Model System)

Boron SpeciesStability (Benchtop)Yield (2-Pyrimidyl Coupling)Yield (5-Pyrimidyl Coupling)Primary Failure Mode
Free Boronic Acid Low (< 1 day)< 15%85-95%Rapid Protodeboronation
Pinacol Ester Moderate40-60%> 90%Competitive Hydrolysis
MIDA Boronate High (> 6 months)89-94% > 95%None (Slow Release)
K-Trifluoroborate Very High75-85%> 90%Incomplete Hydrolysis

Data synthesized from comparative studies involving unstable 2-heteroaryl boronates [1, 2].

Experimental Protocols

Protocol A: The "Slow Release" Method (For Unstable 2-Pyrimidyl MIDA Boronates)

This protocol utilizes the slow hydrolysis of the MIDA ester to maintain a low standing concentration of the unstable boronic acid.

Reagents:

  • 2-Pyrimidyl MIDA boronate (1.5 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF:Water (10:1)

Step-by-Step:

  • Setup: Charge a reaction vial with MIDA boronate, aryl halide, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Solvation: Add THF and degassed water. The ratio is critical; too much water accelerates hydrolysis too fast.

  • Reaction: Heat to 60°C with vigorous stirring.

    • Why? 60°C is the "sweet spot" where MIDA hydrolysis rate ≈ Transmetallation rate.

  • Monitoring: Monitor by LCMS. You should observe the disappearance of the MIDA ester and the formation of product, with minimal accumulation of free boronic acid.

  • Workup: Dilute with EtOAc, wash with NaHCO₃, dry over MgSO₄, and concentrate.

Protocol B: Regioselective Coupling of 2,4-Dichloropyrimidine

This protocol exploits the electronic difference between the C2 and C4 positions.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Aryl Boronic Acid (Stable) (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2M aqueous, 2.0 equiv)

  • Solvent: DME (Dimethoxyethane)

Step-by-Step:

  • Temperature Control: Perform the reaction at Room Temperature or mild heat (40°C).

    • Causality: The C4-chloride is significantly more electron-deficient (reactive) than the C2-chloride. High heat (>80°C) will cause "over-coupling" at both positions.

  • Addition: Add the catalyst to the mixture of halide and solvent before adding the base to ensure oxidative addition occurs preferentially at C4.

  • Outcome: Expect >90% regioselectivity for the 4-aryl-2-chloropyrimidine product.

Decision Framework

Use this logic tree to select the appropriate reagent for your specific pyrimidine synthesis.

DOT Diagram 2: Reagent Selection Decision Tree

DecisionTree Start Target Molecule: Pyrimidine Cross-Coupling Position Where is the Boron? Start->Position OnRing Boron on Pyrimidine Ring Position->OnRing OnPartner Boron on Aryl Partner (Pyrimidine is Halide) Position->OnPartner WhichPos Which Position? OnRing->WhichPos Regio Regioselectivity Needed? (e.g., 2,4-dichloro) OnPartner->Regio Pos2 Position 2 (Unstable) WhichPos->Pos2 Pos45 Position 4 or 5 (Stable) WhichPos->Pos45 UseMIDA Use MIDA Boronate (Protocol A) Pos2->UseMIDA Prevent Protodeboronation UseFree Use Free Boronic Acid (Standard Protocol) Pos45->UseFree Cost Effective TempControl Use Free Acid + Low Temp (Protocol B) Regio->TempControl Yes (C4 vs C2) Standard Use Free Acid / Pinacol Ester Regio->Standard No

Caption: Workflow for selecting boron reagents based on positional stability and regioselectivity requirements.

References

  • Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. Link

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. Link

  • Dick, G. R., et al. (2017). "A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates." ACS Catalysis. Link[2]

  • Gong, H., et al. (2025). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules. Link

Sources

Assessing the Metabolic Stability of Methoxymethyl-Substituted Pyrimidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the methoxymethyl (MOM) group is frequently employed to modulate lipophilicity (


) and improve aqueous solubility via hydrogen bond acceptance. However, when attached to electron-deficient scaffolds like pyrimidines , this ether moiety introduces a significant metabolic liability: rapid oxidative O-dealkylation driven by hepatic Cytochrome P450 (CYP) enzymes.

This guide provides a rigorous framework for assessing the metabolic stability of MOM-substituted pyrimidines. It contrasts the MOM group with robust bioisosteres (e.g., difluoromethoxymethyl, oxetanes) and details a validated microsomal stability protocol to quantify intrinsic clearance (


).

Part 1: The Chemical Context & Metabolic Liability[1]

The Solubility-Stability Paradox

The methoxymethyl group (


) is often introduced to lower the 

of a lipophilic pyrimidine core. While effective for solubility, the methylene bridge adjacent to the ether oxygen is chemically "soft."
Mechanism of Instability: CYP450-Mediated O-Dealkylation

The primary metabolic pathway for MOM-pyrimidines is CYP450-mediated O-dealkylation . This is a two-step oxidative process:

  • Hydrogen Abstraction: A high-valent Iron-Oxo species (Compound I) in the CYP active site abstracts a hydrogen atom from the

    
    -methylene carbon (adjacent to the oxygen). The lone pairs on the ether oxygen stabilize the resulting carbon radical.
    
  • Hydroxylation & Collapse: The radical recombines with the hydroxyl group to form an unstable hemiacetal intermediate, which spontaneously collapses to release formaldehyde and the hydroxymethyl-pyrimidine (which may further oxidize to a carboxylic acid).

Visualization: The O-Dealkylation Pathway

The following diagram illustrates the specific degradation pathway of a generic 4-methoxymethyl-pyrimidine.

MetabolicPathway Substrate Parent Drug (MOM-Pyrimidine) Intermediate Unstable Hemiacetal Intermediate Substrate->Intermediate H-Abstraction & OH-Rebound CYP CYP450 (Oxidation) CYP->Intermediate Product1 Metabolite A (Hydroxymethyl-Pyrimidine) Intermediate->Product1 Dealkylation Product2 Metabolite B (Formaldehyde) Intermediate->Product2 Collapse Spontaneous Collapse

Figure 1: Mechanism of CYP450-mediated O-dealkylation of the methoxymethyl group. The unstable hemiacetal is the critical transition point.

Part 2: Comparative Analysis & Bioisosteric Strategies

When MOM stability is insufficient (


), medicinal chemists must pivot to bioisosteres that maintain physicochemical properties while blocking the metabolic "soft spot."
Comparative Performance Matrix
Substituent GroupStructureMetabolic StabilitySolubilizing PotentialPhysicochemical Impact
Methoxymethyl (MOM)

Low HighLowers LogP; H-bond acceptor. High liability for CYP oxidation.
Difluoromethoxymethyl

High ModerateFluorine atoms withdraw electron density, deactivating the

-carbon against H-abstraction. Increases lipophilicity.
Oxetanyl Oxetane RingHigh High"Best-in-class" bioisostere. Reduces LogP significantly (polar) and blocks metabolism by removing the acyclic ether chain.
Cyclopropyl CyclopropaneModerate/High LowLipophilic replacement. Stable against dealkylation but lacks H-bond accepting capacity.
Deuterated MOM

Moderate HighExploits the Kinetic Isotope Effect (KIE). C-D bonds are stronger than C-H, slowing metabolism without changing sterics.
Strategic Insight
  • Why Oxetane? If the MOM group was added solely for solubility, the 3-oxetanyl group is the superior alternative. It is metabolically robust and lowers

    
     more effectively than the MOM group [1].
    
  • Why Fluorination? If the ether oxygen is required for a specific binding interaction (e.g., H-bond to a hinge region residue), replacing the

    
    -hydrogens with fluorine (
    
    
    
    ) blocks the metabolic site while retaining the ether oxygen [2].

Part 3: Experimental Framework (Microsomal Stability)

To objectively assess the stability of your pyrimidine analogs, use this validated Human Liver Microsome (HLM) assay.

Experimental Design Principles
  • System: Human Liver Microsomes (pooled donors) to capture population-average CYP activity.

  • Cofactor: NADPH (essential for CYP oxidative cycle).

  • Validation: Use Verapamil (high clearance) and Warfarin (low clearance) as controls to verify assay performance.

Workflow Visualization

AssayWorkflow Prep 1. Preparation Test cmpd (1 µM) + Microsomes (0.5 mg/mL) PreInc 2. Pre-Incubation 37°C for 5 mins Prep->PreInc Start 3. Reaction Start Add NADPH (1 mM) PreInc->Start Sampling 4. Sampling Timepoints 0, 5, 15, 30, 45 min Start->Sampling Quench 5. Quenching Add Ice-cold Acetonitrile + Internal Std Sampling->Quench Analysis 6. Analysis Centrifuge -> LC-MS/MS (MRM Mode) Quench->Analysis

Figure 2: Step-by-step workflow for the HLM metabolic stability assay.

Detailed Protocol

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System or 10 mM NADPH solution.

  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard (e.g., Tolbutamide or Propranolol).

Procedure:

  • Master Mix: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

  • Spike: Add test compound (MOM-pyrimidine) to a final concentration of 1 µM (keeps DMSO < 0.1% to avoid enzyme inhibition).

  • Pre-warm: Incubate at 37°C for 5 minutes.

  • Initiate: Add NADPH (final conc. 1 mM) to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quench: Immediately transfer aliquot into 150 µL ice-cold acetonitrile containing the Internal Standard.

  • Process: Centrifuge at 4000g for 20 mins to pellet protein. Inject supernatant into LC-MS/MS.

Part 4: Data Interpretation

The raw data (Peak Area Ratio of Analyte/Internal Standard) is plotted against time to determine the elimination rate constant (


).
Calculation Logic
  • Slope (

    
    ):  Plot 
    
    
    
    vs. Time. The slope of the linear regression is
    
    
    .
  • Half-Life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Decision Matrix: Interpreting Your Pyrimidine's Stability

(

L/min/mg)
ClassificationImplication for Drug Development
< 15 Low Clearance Ideal. The MOM group is stable or sterically shielded. Good potential for once-daily dosing.
15 - 45 Moderate Acceptable. Likely requires twice-daily dosing. Check if the primary metabolite is active or toxic.
> 45 High Clearance Problematic. The MOM group is being rapidly metabolized. Bioavailability will be poor. Action: Switch to Oxetane or Difluoromethoxymethyl.
Case Study Data (Hypothetical)

Comparing a standard MOM-pyrimidine to a fluorinated analog.

  • Compound A (MOM-Pyrimidine):

    
    , 
    
    
    
    .
  • Compound B (Difluoro-MOM-Pyrimidine):

    
    , 
    
    
    
    .
    • Conclusion: Fluorination blocked the

      
      -carbon hydroxylation. Stability is restored.
      

References

  • Barnes-Seeman, D. (2012). The role of oxetanes in drug discovery. Journal of Medicinal Chemistry, 55(11), 4889-4904.

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880.

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec.

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability).

A Researcher's Guide to Predicting Regioselectivity in SNAr Reactions Using Quantum Mechanics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of molecular synthesis. Its application is fundamental in constructing the complex aryl ethers, amines, and sulfides that constitute a vast number of pharmaceutical agents. However, when a substrate presents multiple potential reaction sites, predicting the regiochemical outcome can be a significant challenge, often leading to resource-intensive trial-and-error experimentation.

This guide provides an in-depth comparison of quantum mechanical (QM) approaches to prospectively and accurately predict regioselectivity in SNAr reactions. We move beyond mere protocol listings to explain the causality behind computational choices, offering a framework grounded in both theoretical rigor and practical application.

The Quantum Mechanical Imperative in SNAr Reactions

At its core, an SNAr reaction is a contest of reactivity between different positions on an aromatic ring. The nucleophile will preferentially attack the site that leads to the most stable transition state, which corresponds to the lowest activation energy barrier. Quantum mechanics provides the tools to model this landscape. The regioselectivity is kinetically controlled and is determined by the difference in the free energy of activation (ΔΔG‡) for the competing reaction pathways.

The widely accepted two-step addition-elimination mechanism proceeds via a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount. Electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group are crucial as they delocalize the negative charge through resonance, stabilizing the intermediate and the preceding transition state.[1]

Computational chemistry allows us to quantify these effects with high precision, comparing the activation barriers for attack at each potential site.

Comparing Computational Methodologies for Predicting Regioselectivity

There are two primary QM-based strategies for predicting SNAr regioselectivity: analyzing ground-state reactivity descriptors and calculating the full reaction energy profile, including transition states.

  • Conceptual Density Functional Theory (DFT) Descriptors: This approach analyzes the intrinsic properties of the electrophile in its ground state to identify the most reactive site. It is computationally fast and provides valuable qualitative insights.

  • Transition State Theory (TST) Calculations: This is the gold-standard method. It involves explicitly calculating the structures and energies of the transition states for nucleophilic attack at each competing site. The site with the lowest activation energy is the predicted major product. This method is computationally more demanding but provides quantitative predictions.

Recent advancements have also seen the rise of hybrid approaches, where machine learning (ML) models are used to rapidly screen reactions, triggering more intensive DFT calculations only for challenging or borderline cases.[2][3] This strategy balances speed and accuracy, achieving prediction accuracies of over 94% on large datasets.[3][4]

Method 1: Ground-State Reactivity Descriptors

These methods leverage Conceptual DFT to pinpoint the atom most susceptible to nucleophilic attack based on its electronic properties.[5]

  • Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. Regions with a more positive potential (blue) are more electrophilic and are likely sites for nucleophilic attack. While intuitive, ESP is a relatively simple descriptor. More advanced models combine ESP values with other descriptors like electron affinity (EA) for improved quantitative predictions.[6]

  • Fukui Functions and the Dual Descriptor: The Fukui function, f(r), is a more sophisticated descriptor that measures the change in electron density at a specific point when an electron is added to or removed from the system.[7] For SNAr, we are interested in the Fukui function for nucleophilic attack (f+), which identifies the sites that best accommodate the incoming electron density from the nucleophile.[7][8] The Dual Descriptor , Δf(r), refines this by taking the difference between the nucleophilic and electrophilic Fukui functions (f+ and f-).[7]

    • Δf(r) > 0 : The site is favored for nucleophilic attack .

    • Δf(r) < 0 : The site is favored for electrophilic attack . The dual descriptor is often considered a more reliable predictor than the Fukui function alone because it can more unambiguously identify nucleophilic and electrophilic regions.[9]

Method 2: Transition State (TS) Calculations

Calculating the relative activation energies (ΔΔG‡) offers the most robust and quantitative prediction of regioselectivity. The reaction pathway with the lowest energy barrier will be the dominant one. The general process involves locating the transition state for each possible regioisomeric pathway and comparing their relative free energies.

Case Study: Regioselectivity of 2,4-Dichloropyrimidines

The regioselectivity of SNAr reactions on dichloropyrimidines is notoriously sensitive to the substitution pattern on the ring, making it an excellent case for QM analysis. While C-4 substitution is common, exceptions are frequently observed.[10]

Consider a 2,4-dichloropyrimidine bearing an electron-donating methoxy group (-OMe) at the C-6 position. Experimental results show that SNAr with an amine nucleophile proceeds selectively at the C-2 position, contrary to the typical C-4 selectivity.[10]

Computational Analysis:

  • LUMO Analysis (A Descriptor-Based Approach): The Lowest Unoccupied Molecular Orbital (LUMO) indicates where an incoming nucleophile's electrons are most likely to go. For the C-6 OMe substituted dichloropyrimidine, the LUMO+1 orbital has a significant lobe on C-2, while the LUMO is centered on C-4. When the energy gap between these orbitals is small, both positions must be considered potential reaction sites, necessitating a more rigorous analysis.[10]

  • Transition State Calculation (The Gold Standard): By calculating the full reaction profile, the ambiguity is resolved. DFT calculations reveal that the transition state energy for the attack at C-2 is lower than that for the attack at C-4.

SubstrateReaction SiteCalculated ΔG‡ (kcal/mol)Predicted OutcomeExperimental Outcome
6-OMe-2,4-dichloropyrimidineAttack at C-20.00 (Reference)Major Product Major Product
Attack at C-4+0.76[10]Minor ProductMinor Product

This quantitative data provides a clear, actionable prediction that aligns perfectly with the experimental findings. The presence of the electron-donating group at C-6 alters the electronic landscape in a way that is subtly captured by frontier molecular orbital theory but definitively quantified by transition state analysis.[10] Similarly, studies on 2,4-dichloro-5-nitropyrimidine show that while secondary amines favor C-4, the use of tertiary amine nucleophiles can completely switch the selectivity to the C-2 position, a phenomenon that can be rationalized and predicted through computational modeling.[11][12]

Experimental Protocols: A Step-by-Step Computational Workflow

Here, we provide detailed, self-validating protocols for both reactivity descriptor analysis and transition state calculations using a program like Gaussian.[4]

Protocol 1: Calculating Fukui Functions and the Dual Descriptor

This protocol determines the most likely site of nucleophilic attack by analyzing the electron density of the ground-state electrophile.

Fukui_Workflow cluster_prep Step 1: Geometry Optimization cluster_spe Step 2: Single-Point Energy Calculations cluster_analysis Step 3: Data Extraction & Calculation cluster_interpret Step 4: Interpretation node_A Build neutral molecule (N) and perform geometry optimization and frequency calculation. Ex: B3LYP/6-31G(d) Opt Freq node_B Perform single-point calculation on the anion (N+1). Use the optimized neutral geometry. Ex: B3LYP/6-31G(d) Pop=NPA node_A->node_B node_C Perform single-point calculation on the cation (N-1). Use the optimized neutral geometry. Ex: B3LYP/6-31G(d) Pop=NPA node_A->node_C node_D Extract atomic charges (e.g., NPA) from the N, N+1, and N-1 output files for each atom 'k'. node_B->node_D node_C->node_D node_E Calculate condensed Fukui functions: fₖ⁺ = qₖ(N+1) - qₖ(N) fₖ⁻ = qₖ(N) - qₖ(N-1) node_D->node_E node_F Calculate the Dual Descriptor: Δfₖ = fₖ⁺ - fₖ⁻ node_E->node_F node_G Identify the atom 'k' with the largest positive value of fₖ⁺ and Δfₖ. This is the predicted most nucleophilic site. node_F->node_G caption Workflow for Fukui Function & Dual Descriptor Analysis.

Causality and Trustworthiness:

  • Why optimize the neutral molecule first? The reaction begins from the ground state of the electrophile. Its optimized geometry is the most relevant starting point.

  • Why use the same geometry for single-point calculations? The Fukui function is defined under the constraint of a constant external potential (i.e., fixed nuclear positions).[8] Allowing the anion or cation to relax to its own optimal geometry would violate this principle and introduce geometric effects into an electronic descriptor.

  • Why use Natural Population Analysis (NPA)? While Mulliken charges are simpler to calculate, they are known to be highly basis-set dependent. NPA charges are generally more robust and physically meaningful.

Protocol 2: Locating and Verifying a Transition State

This protocol provides a quantitative prediction by calculating the activation energy barrier for a specific reaction pathway. This process must be repeated for each competing regiochemical pathway.

TS_Workflow cluster_opt Step 1: Optimize Reactants cluster_scan Step 2: Find TS Guess Structure cluster_ts Step 3: Transition State Optimization cluster_verify Step 4: Verification & Energy Calculation node_A Optimize geometries of the electrophile and nucleophile separately to obtain their zero-point corrected energies. node_B Build a reactant complex. Perform a relaxed potential energy surface (PES) scan by decreasing the distance between the nucleophile and the target carbon atom. node_A->node_B node_C Identify the highest energy structure from the scan. This serves as an excellent initial guess for the TS. node_B->node_C node_D Use the guess structure from the scan to perform a TS optimization. Ex: ωB97X-D/6-311+G(d,p) Opt=TS(CalcFC,NoEigentest) node_C->node_D node_E Perform a frequency calculation on the optimized TS structure. Ex: Freq node_D->node_E node_F Confirm exactly one imaginary frequency (iƒ < 0). This confirms a true first-order saddle point (TS). Visualize the imaginary frequency to ensure it corresponds to the desired bond formation/breaking. node_E->node_F node_G Calculate Activation Energy: ΔG‡ = G(TS) - [G(electrophile) + G(nucleophile)] node_F->node_G caption Workflow for Transition State Calculation and Verification.

Causality and Trustworthiness:

  • Why perform a PES scan first? TS optimization algorithms are sensitive to the starting geometry. A blind search is likely to fail. The peak of a PES scan provides a structure that is already close to the saddle point, dramatically increasing the likelihood of a successful calculation.[13]

  • Why is Opt=TS(CalcFC,NoEigentest) a good starting point? CalcFC calculates the force constants at the first step, which helps guide the optimization algorithm toward the saddle point. NoEigentest can prevent the calculation from stopping prematurely if the initial structure is not perfect.

  • Why is verifying one imaginary frequency critical? A ground state (minimum) has zero imaginary frequencies. A transition state is a maximum in one direction (the reaction coordinate) and a minimum in all others. Therefore, a true TS must have exactly one imaginary frequency.[14] Visualizing this frequency confirms the motion corresponds to the reaction of interest.

Conclusion

The prediction of regioselectivity in SNAr reactions is a solved problem from a computational standpoint. While simpler models based on ground-state descriptors like Fukui functions and ESP maps can offer rapid and often correct qualitative guidance, the gold-standard approach remains the calculation of transition state energy barriers. This method provides robust, quantitative data (ΔΔG‡) that directly correlates to the experimentally observed product distribution. By integrating these validated computational workflows, research and development teams can significantly de-risk synthetic planning, prioritize promising routes, and accelerate the drug development pipeline by making more informed, data-driven decisions at the earliest stages.

References

  • Guan, Y., Lee, T., Wang, K., Yu, S., & McWilliams, J. C. (2023). SNAr Regioselectivity Predictions: Machine Learning Trigger-ing DFT Reaction Modeling through Statistical Threshold. ChemRxiv. [Link]

  • Guan, Y., et al. (2023). SNAr Regioselectivity Predictions: Machine Learning Trigger-ing DFT Reaction Modeling through Statistical Threshold. ResearchGate. [Link]

  • Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793–1874. [Link]

  • SCM. (2025). Fukui Functions and the Dual Descriptor. SCM ADF Documentation. [Link]

  • Guan, Y., et al. (2023). SNAr Regioselectivity Predictions: Machine Learning Trigger-ing DFT Reaction Modeling through Statistical Threshold. ChemRxiv. [Link]

  • Rowan. (n.d.). Finding a Transition State. Rowan Documentation. [Link]

  • ORCA Tutorials. (n.d.). Plotting Fukui functions. ORCA Manual. [Link]

  • Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

  • S. B. (2024, June 27). How to calculate Fukui functions (Electrophilic, Nucleophilic and Radical sites ) using Gaussian 09/G16 and UCA-FUKUI [Video]. YouTube. [Link]

  • S. B. (2024, June 21). How to calculate Fukui functions using Gaussian 09/G16 [Video]. YouTube. [Link]

  • Cárdenas, C., et al. (2009). Why is the dual descriptor a more accurate local reactivity descriptor than Fukui functions? ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • SCM. (2025). Fukui Function. SCM ADF Documentation. [Link]

  • LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Zhang, Y., et al. (2021). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv. [Link]

  • Barroso, J. (2010). How to calculate Fukui indices. Dr. Joaquin Barroso's Blog. [Link]

  • Ali, M. (2024, February 28). Gaussian Tutorial-2|DFT Calculations of Nanoclusters| #nanotechnology #chemistry [Video]. YouTube. [Link]

  • Kwan, E. E. (n.d.). Chem 106: Computational Handout 2 Transition State for an SN2 Reaction. Harvard University. [Link]

  • Sturala, J., et al. (2021). Benchmarking DFT functionals for excited-state calculations of Donor Acceptor TADF emitters. ChemRxiv. [Link]

  • Lennox, A. J. J., & Sigman, M. S. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society, 142(34), 14576–14586. [Link]

  • Sigman, M. S., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(41), 12264-12272. [Link]

  • Sigman, M. S., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(41), 12264-12272. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4-Dichloro-5-(methoxymethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researchers, scientists, and drug development professionals navigating the complexities of novel chemical synthesis, the lifecycle of a reagent extends far beyond its use in a reaction. The proper, safe, and compliant disposal of chemical waste is a critical, non-negotiable aspect of laboratory operations. This guide provides an in-depth, procedural framework for the disposal of 2,4-Dichloro-5-(methoxymethyl)pyrimidine, a halogenated heterocyclic compound that demands meticulous handling due to its inherent hazardous properties. Our focus is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of your team and the protection of our environment.

Immediate Safety & Hazard Profile: Understanding the Risks

Before any disposal protocol is initiated, a thorough understanding of the compound's risk profile is essential. While a specific Safety Data Sheet (SDS) for the methoxymethyl derivative is not widely available, data from closely related analogs like 2,4-dichloro-5-fluoropyrimidine and 2,4-dichloro-5-methylpyrimidine provide a strong basis for a conservative and safe approach.[1][2]

This compound should be treated as a hazardous substance that is harmful if swallowed, corrosive to skin and eyes, and a potential skin sensitizer. [2][3] The presence of two reactive chlorine atoms on the pyrimidine ring suggests it is an acidic corrosive, likely to cause severe chemical burns upon contact.[2][4] Furthermore, as a chlorinated organic compound, it is toxic to aquatic life and poses a risk of long-term adverse effects in the aquatic environment.[2]

Core Directive: Personal Protective Equipment (PPE)

A non-negotiable first line of defense is the correct use of PPE. The following table outlines the minimum requirements when handling 2,4-Dichloro-5-(methoxymethyl)pyrimidine in any capacity, from routine lab work to waste consolidation.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect for integrity before use.Prevents direct skin contact, which can cause severe burns and potential sensitization.[3]
Eye/Face Protection ANSI Z87.1 compliant safety goggles or a full-face shield if there is a splash hazard.Protects against accidental splashes that can cause serious, irreversible eye damage.[2][5]
Body Protection Flame-retardant laboratory coat.Provides a barrier against incidental contact with skin and clothing.
Respiratory All handling and disposal operations must be conducted in a certified chemical fume hood.Prevents inhalation of dust or vapors, which may be irritating to the respiratory tract.[5][6]

Waste Characterization and Segregation: The Foundation of Compliant Disposal

Proper disposal begins with correct waste characterization and segregation at the point of generation. Mischaracterization can lead to dangerous chemical reactions in waste containers and non-compliance with local and federal regulations.

2,4-Dichloro-5-(methoxymethyl)pyrimidine is classified as a halogenated organic hazardous waste. [7][8] This classification dictates that it must NEVER be mixed with non-halogenated solvent waste. The cost of disposing of halogenated waste is significantly higher, and mixing streams increases disposal costs for the entire volume.[9]

Incompatibility Alert

To prevent dangerous reactions, waste containers holding this compound must not contain:

  • Strong Bases: Can cause vigorous or violent reactions.[2]

  • Strong Oxidizing Agents: Potential for fire or explosion.[10]

  • Metals: Avoid contact with copper, aluminum, and their alloys, as it may react to produce flammable hydrogen gas.[2]

The following diagram illustrates the critical decision-making process for segregating this waste stream.

WasteSegregation start Waste Generated: 2,4-Dichloro-5-(methoxymethyl)pyrimidine is_halogenated Is the waste a halogenated organic compound? start->is_halogenated halogenated_container Collect in a dedicated, properly labeled 'Halogenated Organic Waste' container. is_halogenated->halogenated_container  Yes non_halogenated_container Collect in 'Non-Halogenated Organic Waste' container. is_halogenated->non_halogenated_container  No check_incompatibles Check for incompatibilities (Strong Bases, Oxidizers, Metals). halogenated_container->check_incompatibles final_disposal Seal container when full or for scheduled pickup. Store in Satellite Accumulation Area. check_incompatibles->final_disposal  None Present

Caption: Waste Segregation Workflow for Chlorinated Pyrimidines.

Step-by-Step Disposal Protocols

The preferred and most universally compliant method for disposal is through a licensed environmental waste management service. However, understanding the principles of chemical neutralization can be valuable for specific, controlled scenarios under the guidance of an institution's Environmental Health & Safety (EHS) department.

Protocol 1: Disposal via Licensed Contractor (Standard Operating Procedure)

This is the primary, recommended method for all quantities of 2,4-Dichloro-5-(methoxymethyl)pyrimidine waste.

  • Containment: Collect the waste in a designated, leak-proof, and chemically compatible container. The container must be kept closed at all times except when adding waste.[7][11]

  • Labeling: Label the container clearly with the words "Hazardous Waste," the full chemical name "2,4-Dichloro-5-(methoxymethyl)pyrimidine," and an accurate list of any other constituents.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is secure and has secondary containment.[12]

  • Documentation: Maintain a log of the waste being added to the container.

  • Pickup: Contact your institution's EHS office to schedule a pickup. They will handle the final transport and disposal in accordance with all local, state, and federal regulations.[2]

Protocol 2: Chemical Neutralization (Expert Use Only)

This protocol is for the treatment of small residual quantities and should only be performed by trained personnel with explicit EHS approval. The principle is the base-catalyzed hydrolysis of the chloro groups. This process must be treated as a chemical reaction, not simply as mixing.

Causality: The electron-withdrawing nature of the pyrimidine ring makes the chlorine atoms susceptible to nucleophilic substitution by hydroxide ions. This reaction, however, can be exothermic and must be carefully controlled to prevent a runaway reaction.

Self-Validating System: This protocol includes built-in checks for temperature and pH to ensure the reaction is proceeding safely and has reached completion.

Experimental Protocol:

  • Setup: In a chemical fume hood, place a suitably sized beaker or flask containing a stir bar in a larger secondary container (e.g., an ice bath).

  • Dilution: If treating a concentrated solution, dilute it slowly with cold water to manage the reaction rate. For solid material, create a slurry in cold water.

  • Neutralization: Prepare a 5-10% aqueous solution of sodium carbonate (soda ash) or a slurry of soda-lime.[2]

  • Controlled Addition: While vigorously stirring the pyrimidine waste, add the basic solution slowly and portion-wise.

  • Monitoring (Validation Step 1): Monitor the temperature of the reaction mixture continuously with a thermometer. If the temperature rises by more than 5-10°C, pause the addition until it cools.

  • pH Check (Validation Step 2): Periodically check the pH of the mixture using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH is stable in the neutral range (pH 6-8).

  • Final Collection: Once neutralized, the resulting aqueous solution must still be collected as hazardous waste. It may now be classified as aqueous organic waste. Transfer it to a properly labeled waste container for EHS pickup. Do not pour it down the drain. [1]

The following workflow visualizes this expert-level neutralization process.

NeutralizationWorkflow start Begin Neutralization (Small Quantity Waste) setup Setup in Fume Hood with Ice Bath & Stirring start->setup dilute Dilute/Slurry Waste with Cold Water setup->dilute add_base Slowly Add 5-10% Sodium Carbonate Solution dilute->add_base monitor_temp Monitor Temperature add_base->monitor_temp temp_ok Temp Rise < 10°C? monitor_temp->temp_ok pause Pause Addition, Allow to Cool temp_ok->pause No check_ph Check pH temp_ok->check_ph Yes pause->add_base ph_ok Is pH 6-8? check_ph->ph_ok ph_ok->add_base No collect_waste Collect as Aqueous Hazardous Waste ph_ok->collect_waste Yes end Ready for EHS Pickup collect_waste->end

Caption: Controlled Chemical Neutralization Workflow.

Decontamination and Final Steps

Empty Containers: Empty containers that held 2,4-Dichloro-5-(methoxymethyl)pyrimidine are also considered hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected as halogenated hazardous waste.[2] After rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse and disposed of according to institutional guidelines.[2]

Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[1] Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[1]

By adhering to these rigorous, safety-first protocols, you build a foundation of trust and reliability in your laboratory's operations. The responsible management of chemical waste is a direct reflection of scientific integrity and a commitment to a sustainable research environment.

References

  • ChemicalBook. (2026). 2,4-Dichloro-5-fluoropyrimidine - Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 2,4-Dichloro-5-methylpyrimidine - Material Safety Data Sheet.
  • Benchchem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2.
  • University of Oslo. (2024). Chemical and Hazardous Waste Guide.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2,4-Dichloro-5-fluoropyrimidine.
  • Capot Chemical Co., Ltd. (2014). MSDS of 2,4-Dichloro-5-methoxypyrimidine.
  • Thermo Fisher Scientific. (2021). SAFETY DATA SHEET - 2,4-Dichloro-5-methylpyrimidine.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4-Dichloro-5-(trifluoromethyl)pyrimidine.
  • Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4-Dichloro-5-fluoropyrimidine.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-(methoxymethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5-(methoxymethyl)pyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.